BETA-CARYOPHYLLENE
Description
Significance of Sesquiterpenes in Scientific Inquiry
Sesquiterpenes are a class of terpenoids characterized by their 15-carbon structure, derived from three isoprene (B109036) units wisdomlib.orgresearchgate.net. They are prominent components of essential oils found in a wide variety of plant species wisdomlib.orgresearchgate.net. Sesquiterpenes play significant roles in plants, often as part of their defense systems against biotic and abiotic stress mdpi.com.
The scientific inquiry into sesquiterpenes is significant due to their diverse biological properties, which include phytomedicinal, phytotoxic, and agrochemical potentials researchgate.net. Research has explored their contributions to the therapeutic properties of plants and their potential cytotoxic effects on certain cell types wisdomlib.orgresearchgate.net. Over 500 different sesquiterpenes have been identified, with more than 100 known derivatives reported from plants, highlighting their chemical diversity mdpi.com. This structural variety contributes to their wide range of biological activities, such as anticancer, antibacterial, anti-inflammatory, antiviral, antioxidant, hepatoprotective, and neuroprotective effects researchgate.netmdpi.com.
The study of sesquiterpenes involves understanding their structural characteristics, biogenesis, and biological activity mdpi.com. Research focuses on their interactions with various biological targets and signaling pathways, such as the nuclear factor-kappaB (NF-κB) pathway and nitric oxide (NO) generation, which are involved in inflammation mdpi.com. Despite significant research, a clear definition of functional chemical groups or modes of action for all sesquiterpenes remains an area of ongoing investigation mdpi.com.
Foundational Research Paradigms and Theoretical Frameworks for Natural Compounds
Research into natural compounds like beta-caryophyllene (B1668595) is guided by various research paradigms and theoretical frameworks. A research paradigm is a worldview or philosophical framework that includes ideas, beliefs, and biases, guiding the entire research process researcher.life. These paradigms inform the design and conduct of research projects, influencing the research question, methods, and analysis researcher.lifepressbooks.pub.
One foundational paradigm often employed in the study of natural compounds and their biological effects is positivism researcher.lifegwu.edu. The positivist paradigm assumes an objective reality that can be studied and understood through empirical observation and measurement gwu.edued.gov. In this framework, the goal is often to identify causal relationships and establish generalizable laws gwu.edu. Experimental designs are favored, aiming to isolate and control variables to determine the effect of a specific compound gwu.edu. This aligns with studies investigating the direct biological effects of this compound on specific receptors or pathways.
Another relevant framework involves understanding the interaction of natural compounds with biological systems at a molecular level. This often draws upon principles from pharmacology, biochemistry, and molecular biology. Theoretical frameworks in these fields provide the basis for hypotheses regarding the mechanisms of action of compounds like BCP, such as its interaction with the cannabinoid receptor type 2 (CB₂) wikipedia.orgpnas.org.
Research on natural compounds also incorporates frameworks related to natural product chemistry, focusing on the isolation, purification, and structural elucidation of these compounds. This involves established methodologies for extraction, chromatography, and spectroscopic analysis.
Furthermore, the study of compounds like BCP, which are found in diverse plant sources, often involves ethnobotanical research paradigms that explore traditional uses of plants and guide the investigation of their active constituents. While not solely focused on BCP, this highlights the broader context and diverse approaches within natural compound research.
The selection of a research paradigm and theoretical framework is crucial as it shapes the research questions, methodology, and interpretation of findings researcher.lifepressbooks.pub. For natural compounds, a combination of paradigms, often rooted in empirical investigation, is utilized to understand their complex chemistry and biological activities.
Detailed Research Findings (Examples):
Academic research on this compound has revealed several key findings:
CB₂ Receptor Agonism: this compound has been identified as a selective agonist of the cannabinoid receptor type 2 (CB₂) wikipedia.orgpnas.org. This interaction is significant because CB₂ receptors are primarily located on immune cells and are involved in modulating inflammation and pain, without the psychoactive effects associated with CB₁ receptor activation pnas.orgnih.gov. Studies have shown BCP binds to the CB₂ receptor with a binding affinity (Kᵢ) of 155 ± 4 nM pnas.org.
Anti-inflammatory Effects: Through its interaction with CB₂, BCP has demonstrated anti-inflammatory properties in various models pnas.orgnih.gov. It has been shown to inhibit inflammatory responses and modulate the production of pro-inflammatory cytokines pnas.orgmdpi.com.
Potential Therapeutic Areas: Research is exploring the potential therapeutic applications of BCP based on its biological activities. These areas include its potential in addressing inflammation, pain, and certain neurological conditions pnas.orgnih.gov. Studies have investigated its effects in models of anxiety and depression, suggesting potential clinical value by influencing both behavioral and inflammatory responses to stress nih.gov.
Data Tables:
While specific quantitative data tables for all research findings are extensive and varied across numerous studies, the following table illustrates the binding affinity of this compound to the CB₂ receptor, a key research finding.
| Compound | Target Receptor | Binding Affinity (Kᵢ) | Reference |
| This compound | CB₂ | 155 ± 4 nM | pnas.org |
Another area of research involves the concentration of BCP in various plant sources. While a comprehensive table of all sources is beyond the scope of this article, an example highlighting high concentrations is presented below.
| Plant Source | This compound Concentration (%) | Reference |
| Ylang-Ylang leaves | 52 | mdpi.com |
| Spondias pinnata leaves | 49.9 | mdpi.com |
These tables represent examples of the type of data generated in academic research on this compound, focusing on its molecular interactions and natural occurrence.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNUFJAVOOONJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=C)C2CC(C2CC1)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | BETA-CARYOPHYLLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859143 | |
| Record name | 4,11,11-Trimethyl-8-methylenebicyclo[7.2.0]undec-4-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beta-caryophyllene is a pale yellow oily liquid with an odor midway between odor of cloves and turpentine. (NTP, 1992), Liquid, Liquid with a terpene odor between cloves and turpentine; [Merck Index] Pale yellow oily liquid; [CAMEO] Clear colorless liquid with a sweet woody odor;, Colourless to slightly yellow oily liquid; woody-spicy, dry, clove-like aroma | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | BETA-CARYOPHYLLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | Bicyclo[7.2.0]undec-4-ene, 4,11,11-trimethyl-8-methylene-, (1R,4E,9S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | Caryophyllene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12777 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | beta-Caryophyllene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1323/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
264 to 266 °F at 14 mmHg (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | BETA-CARYOPHYLLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
214 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | BETA-CARYOPHYLLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water; soluble in oils, ether, Soluble (in ethanol) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | BETA-CARYOPHYLLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | beta-Caryophyllene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1323/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9075 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.899-0.908 | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | BETA-CARYOPHYLLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | beta-Caryophyllene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1323/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
87-44-5, 13877-93-5 | |
| Record name | BETA-CARYOPHYLLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19963 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bicyclo[7.2.0]undec-4-ene, 4,11,11-trimethyl-8-methylene-, (1R,4E,9S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,11,11-Trimethyl-8-methylenebicyclo[7.2.0]undec-4-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caryophyllene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biosynthesis and Metabolic Pathways of Beta Caryophyllene
Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP) as Precursors
IPP and its isomer, DMAPP, are five-carbon molecules that serve as the activated isoprene (B109036) units for terpenoid biosynthesis. mdpi.comfrontiersin.orgmdpi.comwikipedia.org The balance and availability of IPP and DMAPP are crucial for the efficient synthesis of downstream terpenoids. IPP can be reversibly isomerized to DMAPP by the enzyme isopentenyl diphosphate isomerase (IDI). mdpi.comnih.gov
In plants, the MVA pathway is primarily localized in the cytosol and is a key route for the synthesis of IPP and DMAPP. mdpi.comfrontiersin.orgnih.govresearchgate.net This pathway initiates with the condensation of acetyl-CoA molecules. nih.govlibretexts.org The MVA pathway involves a series of enzymatic steps, starting with the condensation of two molecules of acetyl-CoA, followed by the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate (B85504) catalyzed by HMG-CoA reductase. mdpi.comnih.gov Mevalonate is then phosphorylated and decarboxylated to yield IPP, which can be isomerized to DMAPP. nih.gov
The MEP pathway, also known as the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, operates primarily in the plastids of plant cells. mdpi.comfrontiersin.orgnih.govresearchgate.netnih.gov This pathway utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P) as starting materials. mdpi.comnih.gov The initial rate-limiting step involves the condensation of pyruvate and G3P to form 1-deoxy-D-xylulose 5-phosphate (DXP), catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS). mdpi.comresearchgate.net DXP is then converted through a series of enzymatic reactions to produce IPP and DMAPP. mdpi.comresearchgate.net While the MVA pathway is generally considered to supply precursors for sesquiterpenes, and the MEP pathway for monoterpenes and diterpenes, there can be cross-talk and exchange of IPP and DMAPP between the two pathways depending on the plant species and physiological conditions. frontiersin.orgresearchgate.netmdpi.com
Mevalonate (MVA) Pathway Contribution
Farnesyl Pyrophosphate (FPP) as a Direct Precursor
Farnesyl pyrophosphate (FPP) is a 15-carbon isoprenoid precursor that serves as the direct substrate for the biosynthesis of sesquiterpenes, including β-caryophyllene. mdpi.comfrontiersin.orgresearchgate.netontosight.aiwikipedia.orgacs.org FPP is formed by the sequential condensation of IPP and DMAPP units. mdpi.comlibretexts.org
Farnesyl pyrophosphate synthase (FPPS), also known as farnesyl diphosphate synthase, is the enzyme responsible for catalyzing the formation of FPP. mdpi.comontosight.aicdnsciencepub.com This enzyme catalyzes the head-to-tail condensation of one molecule of DMAPP with two molecules of IPP. mdpi.comlibretexts.org This reaction involves the ionization of the allylic diphosphate ester and subsequent additions of IPP units. mdpi.comlibretexts.org The availability and activity of FPPS are critical for providing the necessary FPP precursor for β-caryophyllene synthesis. ontosight.ai
Enzymatic Conversion to Beta-Caryophyllene (B1668595)
The final step in the biosynthesis of β-caryophyllene is the cyclization of FPP, catalyzed by a specific class of enzymes known as terpene synthases. mdpi.commdpi.com For β-caryophyllene, this reaction is mediated by β-caryophyllene synthase enzymes. researchgate.netontosight.ai
This compound synthases are key enzymes that catalyze the intramolecular cyclization of FPP to form β-caryophyllene. researchgate.netontosight.ai These enzymes exhibit specificity for FPP as a substrate and are responsible for the unique bicyclic structure of β-caryophyllene. ontosight.aioup.com Research has identified and characterized various β-caryophyllene synthase enzymes from different plant species.
BcTPSa21: Identified in pak choi (Brassica campestris), BcTPSa21 is a β-caryophyllene synthase. Genetic analysis and functional validation through transient expression and enzyme activity assays have confirmed its role in β-caryophyllene biosynthesis in this plant. oup.comresearchgate.netcolab.wsnih.govnih.gov A single nucleotide polymorphism (SNP) in the promoter region of BcTPSa21 has been shown to affect its expression, influencing β-caryophyllene production. oup.comresearchgate.netcolab.wsnih.gov
QHS1: This β-caryophyllene synthase from Artemisia annua (sweet wormwood) has been widely studied and used for heterologous production of β-caryophyllene in various host organisms, including Escherichia coli and Saccharomyces cerevisiae. mdpi.comresearchgate.netacs.orguniprot.orgrcsb.orggenome.jpnih.gov Heterologous expression of QHS1 in E. coli has enabled microbial production of β-caryophyllene, achieving significant titers in engineered strains. researchgate.net
AaCPS1: A caryophyllene (B1175711) synthase gene (AtCS1) showing similarity to the one found in Artemisia annua (AaCS) has been identified in Ayapana triplinervis. cdnsciencepub.com Transient expression of AaCS in Nicotiana benthamiana leaves resulted in the production of β-caryophyllene. cdnsciencepub.com
TPS7: A novel β-caryophyllene synthase, TPS7, has been discovered in Nicotiana tabacum (tobacco). mdpi.comnih.govresearchgate.netresearchgate.netnih.gov Overexpression of the tps7 gene in engineered E. coli strains carrying a heterogeneous MVA pathway has demonstrated efficient production of β-caryophyllene, achieving high titers in fermentation processes. mdpi.comnih.govresearchgate.netnih.gov
These characterized enzymes highlight the diversity of β-caryophyllene synthases across plant species and their crucial role in catalyzing the final cyclization step of β-caryophyllene biosynthesis from FPP.
Key Enzymes and Precursors in β-Caryophyllene Biosynthesis
| Molecule | Role in Pathway | Originating Pathway(s) |
| Isopentenyl Diphosphate (IPP) | Fundamental C5 precursor | MVA and MEP Pathways |
| Dimethylallyl Diphosphate (DMAPP) | Fundamental C5 precursor (isomer of IPP) | MVA and MEP Pathways |
| Farnesyl Pyrophosphate (FPP) | Direct C15 precursor for sesquiterpenes | Formed from IPP/DMAPP |
| Farnesyl Pyrophosphate Synthase | Catalyzes FPP formation from IPP and DMAPP | - |
| This compound Synthase | Catalyzes cyclization of FPP to β-caryophyllene | - |
Examples of Characterized this compound Synthases
| Enzyme Name | Source Organism | Key Findings |
| BcTPSa21 | Brassica campestris | Role confirmed in β-caryophyllene biosynthesis; expression affected by SNP in promoter. oup.comresearchgate.netcolab.wsnih.govnih.gov |
| QHS1 | Artemisia annua | Widely used for heterologous expression; enables microbial production in E. coli and S. cerevisiae. mdpi.comresearchgate.netacs.orguniprot.orgrcsb.orggenome.jpnih.gov |
| AaCS1 | Ayapana triplinervis | Homolog of A. annua enzyme; transient expression in N. benthamiana produced β-caryophyllene. cdnsciencepub.com |
| TPS7 | Nicotiana tabacum | Novel enzyme with high efficiency; used in engineered E. coli for high-titer production. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov |
Cyclization and Rearrangement Mechanisms
The formation of this compound from FPP involves a series of cyclization and rearrangement reactions mediated by this compound synthase. mdpi.comontosight.ai The process is initiated by the ionization of FPP, leading to the formation of a farnesyl cation. ontosight.aibioinformatics.nl This highly reactive intermediate undergoes a specific cyclization reaction, typically a (1,11)-cyclization, which can lead to the formation of a humulyl cation. mdpi.commdpi.com The humulyl cation can then undergo further rearrangements and cyclizations, ultimately resulting in the formation of the bicyclic structure of this compound, which contains a unique nine-membered ring and a cyclobutane (B1203170) ring. mdpi.comwikipedia.org
While this compound is often the major product, this compound synthase can sometimes produce other sesquiterpenes, such as alpha-humulene, as minor byproducts, depending on the specific enzyme and plant species. mdpi.commdpi.comacs.org Alpha-humulene is a ring-open isomer of this compound, formed from the same humulyl cation intermediate through a different deprotonation or cyclization pathway. mdpi.commdpi.com
Genetic and Molecular Regulation of Biosynthesis
The production of this compound is tightly regulated at the genetic and molecular levels, involving the expression of key genes and the activity of various transcription factors.
Identification of Key Genes and Regulatory Elements (e.g., Terpene Synthase Genes)
The primary gene responsible for this compound biosynthesis is the this compound synthase gene (TPS), which encodes the enzyme catalyzing the conversion of FPP. oup.commaxapress.comcdnsciencepub.com Studies in various plant species have identified specific TPS genes involved in this compound production. For instance, in pak choi (Brassica campestris), BcTPSa21 has been identified as a candidate gene encoding this compound synthase, and its expression is directly linked to this compound production. oup.comresearchgate.netcolab.wsnih.gov In Artemisia annua, AaCPS is the gene encoding this compound synthase. nih.gov The transcriptional variation of these TPS genes is a key factor determining the presence or absence of this compound in different plant materials. oup.comwikipedia.org
Regulatory elements in the promoter regions of these TPS genes play a crucial role in controlling their expression levels. These elements can be binding sites for transcription factors that either activate or repress gene transcription.
Role of Transcription Factors (e.g., BcMYC2, BcDIVARICATA, bHLH Family)
Transcription factors are key regulators of this compound biosynthesis by binding to specific DNA sequences in the promoter regions of biosynthetic genes, such as TPS genes, and modulating their transcription. Several families of transcription factors have been implicated in regulating terpenoid biosynthesis, including MYB, bHLH, and AP2/ERF families. colab.wsfrontiersin.orgmdpi.commdpi.com
MYC2: MYC2, a basic helix-loop-helix (bHLH) transcription factor, plays a significant role in coordinating signals from phytohormone pathways, particularly jasmonic acid (JA). oup.comfrontiersin.org In Arabidopsis thaliana, MYC2 regulates the expression of this compound synthase genes (e.g., AtTPS21 and AtTPS11) by directly binding to their promoters and activating their expression. maxapress.commdpi.comfrontiersin.org Overexpression of MYC2 homologs in other plants has also been shown to enhance this compound accumulation. oup.com
BcDIVARICATA: In pak choi, BcDIVARICATA, an R-R-type MYB transcription factor, has been identified as a negative regulator of this compound synthesis. oup.comresearchgate.netcolab.wsnih.gov
bHLH Family: Basic helix-loop-helix (bHLH) transcription factors, including MYC2, are generally known to play positive regulatory roles in terpenoid biosynthesis in various plant species. oup.comnih.govmdpi.com For example, AabHLH112 has been shown to positively regulate this compound biosynthesis in Artemisia annua. oup.comnih.gov Studies have also indicated that bHLH transcription factors can interact with other factors, such as MYB and WD40 repeat proteins, to form regulatory complexes. mdpi.commdpi.com
Single Nucleotide Polymorphisms (SNPs) and Gene Expression
Single nucleotide polymorphisms (SNPs) in regulatory regions, such as gene promoters, can significantly impact gene expression levels and, consequently, the production of secondary metabolites like this compound. A study in pak choi identified a specific SNP (C-T) in the promoter region of the BcTPSa21 gene that affects the binding of the transcription factor BcMYC2. oup.comresearchgate.netcolab.wsnih.gov This altered binding affinity influences the transcription of BcTPSa21, thereby affecting this compound synthesis. oup.comresearchgate.netcolab.wsnih.gov This finding highlights how minor genetic variations can lead to significant differences in the chemical composition of plants.
Phytohormonal Modulation of Biosynthetic Pathways (e.g., Jasmonic Acid, Abscisic Acid)
Phytohormones are essential signaling molecules that regulate numerous aspects of plant development and responses to the environment, including the production of terpenoids. oup.comnih.gov
Jasmonic Acid (JA): Jasmonic acid is a key phytohormone known to positively regulate this compound synthase expression and, consequently, this compound biosynthesis. oup.comnih.govresearchgate.net JA is often induced in response to herbivore attack and other stresses, leading to increased production of defense compounds like this compound. maxapress.comnih.govresearchgate.net The JA signaling pathway involves transcription factors like MYC2, which mediate the JA-induced expression of TPS genes. oup.commaxapress.comfrontiersin.org
Abscisic Acid (ABA): Abscisic acid is another phytohormone that can influence this compound biosynthesis, often in interaction with other signaling pathways. In pak choi, abscisic acid participates in the biosynthesis of this compound through a module involving BcPYL6, BcDIVARICATA, and BcMYC2. oup.comresearchgate.netcolab.wsnih.gov This suggests potential crosstalk between ABA and JA signaling pathways in regulating this compound production. oup.com While ABA can sometimes have complex or even negative effects on JA-mediated responses, its specific role in this compound biosynthesis can vary depending on the plant species and the environmental context. frontiersin.org
The interplay between different phytohormone signaling pathways allows plants to fine-tune their production of secondary metabolites in response to a variety of internal and external cues.
Environmental Factors Influencing this compound Production in Plants
Environmental factors can significantly influence the production of this compound in plants, affecting both the expression of biosynthetic genes and the activity of enzymes. These factors include both abiotic and biotic elements. rsc.orgfrontiersin.orgfrontiersin.org
Light: Light intensity and photoperiod can modulate the biosynthesis and release of plant volatiles. rsc.org
Water Availability: Drought stress can influence the levels of this compound, although the effects can vary depending on the plant species. frontiersin.orgrsc.org Some studies suggest that drought stress can lead to increased levels of this compound. frontiersin.org
Nutrient Availability: The availability of soil nutrients, such as calcium and phosphorus, may also play a role in influencing the levels of sesquiterpenes like this compound. scielo.br Competition for limited resources can affect the production and emission of plant volatile organic compounds. scielo.br
Biotic Factors: Herbivores and microorganisms can induce or suppress the biosynthesis and emission of plant volatiles, including this compound, through the release of elicitors and effectors. rsc.org Root colonization by certain microbes, for instance, has been shown to influence this compound production. rsc.org
The combined effect of these environmental factors, along with genetic variability, contributes to the observed differences in this compound content among different plant populations and under varying growth conditions. frontiersin.orgfrontiersin.orgmdpi.com
Data Table: Key Genes and Transcription Factors in this compound Biosynthesis
| Category | Gene/Factor Name | Role in this compound Biosynthesis | Plant Species Example | Source |
| Terpene Synthase | BcTPSa21 | Encodes this compound synthase | Brassica campestris (pak choi) | oup.comresearchgate.netcolab.wsnih.gov |
| Terpene Synthase | AaCPS | Encodes this compound synthase | Artemisia annua | nih.gov |
| Transcription Factor | BcMYC2 | Positive regulator, binds to BcTPSa21 promoter | Brassica campestris (pak choi) | oup.comresearchgate.netcolab.wsnih.gov |
| Transcription Factor | BcDIVARICATA | Negative regulator | Brassica campestris (pak choi) | oup.comresearchgate.netcolab.wsnih.gov |
| Transcription Factor | AabHLH112 | Positive regulator | Artemisia annua | oup.comnih.gov |
| Transcription Factor | MYC2 | Positive regulator, JA-responsive | Arabidopsis thaliana, Artemisia argyi | oup.commaxapress.comfrontiersin.org |
Data Table: Phytohormonal Influence on this compound Biosynthesis
| Phytohormone | Effect on this compound Biosynthesis | Mechanism / Interaction Examples | Source |
| Jasmonic Acid | Positive regulation | Induces TPS gene expression via MYC2 | oup.commaxapress.comnih.govresearchgate.net |
| Abscisic Acid | Influential (can be complex) | Involved in BcPYL6-BcDIVARICATA-BcMYC2 module | oup.comresearchgate.netcolab.wsnih.gov |
Data Table: Environmental Factors and this compound Production
| Environmental Factor | Observed Effect on this compound Production | Notes / Examples | Source |
| Temperature Stress | Can influence transcription and biosynthesis | High temperature linked to increased production | oup.comrsc.orgscielo.br |
| Water Availability | Can influence levels | Drought stress may lead to increased levels | frontiersin.orgrsc.org |
| Biotic Factors | Can induce or suppress production | Herbivores and microbes influence volatile emission | rsc.org |
Impact of Light and Temperature
Environmental factors such as light and temperature can significantly influence the biosynthesis of volatile terpenoids, including β-caryophyllene. ontosight.airsc.org These factors can affect the expression levels of genes encoding enzymes involved in the biosynthetic pathways. ontosight.ai
Studies have shown that light intensity and spectrum, as well as photoperiod, can control both constitutive and inducible volatile biosynthesis and release in plants. rsc.org For instance, the expression of terpene synthase genes can be regulated by light. sci-hub.se In Rhodobacter capsulatus engineered to produce β-caryophyllene, cultivation conditions, including the use of IR light, were shown to increase sesquiterpenoid formation. nih.gov
Influence of Abiotic and Biotic Stress Conditions
Abiotic stresses, such as drought, salinity, and extreme temperatures, can significantly impact plant physiology and biochemistry, including the production of volatile compounds like β-caryophyllene. rsc.orgoup.comresearchgate.net These stressors can modulate biosynthetic pathways and regulate the production of secondary metabolites found in essential oils. researchgate.net β-Caryophyllene has been observed to be released at high concentrations by crops during drought stress or other abiotic stresses like temperature and salt. researchgate.netnih.gov This suggests a role for BCP in the plant's response to these challenging conditions. researchgate.netnih.gov
Biotic stresses, such as attacks by herbivores and pathogens, are well-known inducers of volatile organic compound production in plants, including β-caryophyllene. rsc.orgproquest.com β-Caryophyllene acts as a volatile cue in biotic interactions, both above and below ground. rsc.org For example, root damage by the western corn rootworm (Diabrotica virgifera virgifera) in maize plants triggers the emission of (E)-β-caryophyllene, which attracts entomopathogenic nematodes that prey on the larvae. proquest.comfrontiersin.org β-Caryophyllene has also been implicated as a defense mechanism against fungal pathogens like Pseudomonas syringae. rsc.orgoup.com The production and emission of plant volatiles can vary depending on the identity of the attacker. rsc.org
Microbes, including symbiotic rhizobia and plant growth-promoting rhizobacteria, can also influence the production of β-caryophyllene. rsc.orgproquest.com For instance, root colonization by nitrogen-fixing rhizobia can suppress β-caryophyllene production in the leaves of Phaseolus lunatus. rsc.org Conversely, inoculation with Pseudomonas putida has been shown to enhance the emission of β-caryophyllene in maize plants, triggering induced systemic resistance against a fungal pathogen. proquest.com
Species-Specific Biosynthesis Mechanisms
The biosynthesis of β-caryophyllene is carried out by specific β-caryophyllene synthase enzymes, which can vary in sequence and expression among different plant species. uniprot.orgoup.comcolab.wsutoronto.ca The presence and activity of these species-specific enzymes contribute to the variations in BCP production observed across the plant kingdom. oup.comcolab.ws
Case Studies in Selected Plant Species
Artemisia annua: Artemisia annua, also known as sweet wormwood, is a plant known for producing various sesquiterpenes, including artemisinin (B1665778) and β-caryophyllene. mdpi.comfrontiersin.org The β-caryophyllene synthase from A. annua (AaBCPS or QHS1) has been extensively studied. uniprot.orgutoronto.canih.gov This enzyme converts FPP to β-caryophyllene. uniprot.org Studies have shown that the expression of the AaBCPS gene can be upregulated by wounding and elicitor treatments, suggesting its role in defense responses. uniprot.org The accumulation of AaBCPS protein has been observed to increase in response to fungal elicitors. researchgate.netfrontiersin.org Genetic engineering approaches have utilized the AaBCPS gene for heterologous expression in other organisms to produce β-caryophyllene. mdpi.comresearchgate.netcdnsciencepub.com
Nicotiana benthamiana: Nicotiana benthamiana is a plant commonly used as a model system for transient gene expression studies due to its susceptibility to Agrobacterium-mediated transformation. mdpi.comoup.comcolab.ws It has been used to functionally validate β-caryophyllene synthase genes from other plant species. oup.comcolab.wscdnsciencepub.com For example, transient expression of the AaBCPS gene from Artemisia annua in N. benthamiana leaves resulted in the production of β-caryophyllene. researchgate.netutoronto.cacdnsciencepub.com This demonstrates the utility of N. benthamiana as a system for studying sesquiterpene biosynthesis enzymes.
Brassica campestris: Brassica campestris, including non-heading Chinese cabbage (pak choi), produces β-caryophyllene as a key volatile compound contributing to its aroma and defense. oup.comcolab.wsnih.gov Research in B. campestris has identified specific β-caryophyllene synthase genes, such as BcTPSa21, responsible for BCP biosynthesis. oup.comcolab.wsnih.gov Genetic analysis revealed that β-caryophyllene production in pak choi is controlled by a single dominant gene. oup.comcolab.ws The regulation of β-caryophyllene biosynthesis in B. campestris involves transcription factors like BcMYC2 and BcDIVARICATA, which can act as positive and negative regulators, respectively. oup.comcolab.ws Abscisic acid (ABA) also participates in the biosynthesis of β-caryophyllene in B. campestris through a regulatory module involving BcPYL6, BcDIVARICATA, and BcMYC2. oup.comcolab.ws Low temperatures have been shown to inhibit β-caryophyllene synthesis in this species, with the expression of regulatory genes like BcJAZ2 being significantly affected. maxapress.com
Artemisia vulgaris: Artemisia vulgaris (mugwort) is another species within the Artemisia genus that produces β-caryophyllene as a component of its essential oil. frontiersin.orgresearchgate.netnih.gov Studies have investigated the biosynthesis of β-caryophyllene in A. vulgaris using in vitro cultures, such as callus and hairy roots. frontiersin.orgresearchgate.netnih.govresearchgate.net Supplementation of culture media with the precursor farnesyl diphosphate (FDP) has been shown to enhance β-caryophyllene production in both callus and hairy root cultures of A. vulgaris. frontiersin.orgresearchgate.netnih.govresearchgate.net This indicates that the availability of the FPP precursor can be a limiting factor in BCP biosynthesis in this species. Agrobacterium rhizogenes-mediated transformation has been used to induce hairy root cultures in A. vulgaris, which have been shown to produce β-caryophyllene. frontiersin.orgresearchgate.netnih.gov
Molecular Mechanisms of Action
Receptor Interactions and Agonism
BCP's pharmacological profile is significantly shaped by its ability to interact with and modulate the activity of specific receptors.
Cannabinoid Receptor Type 2 (CB2R) Selective Agonism
Beta-caryophyllene (B1668595) is well-established as a selective agonist for the cannabinoid receptor type 2 (CB2R) nih.govmdpi.comnih.gov. This interaction is central to many of BCP's observed effects, particularly its anti-inflammatory and analgesic properties, as CB2R is predominantly expressed in peripheral tissues and immune cells nih.govnih.gov.
Molecular docking simulations have provided insights into the putative binding site of BCP within the CB2 receptor. These studies indicate that BCP interacts with a hydrophobic region within the amphipathic binding pocket of CB2R. Key residues involved in this interaction include F117 and W258, with ligand π–π stacking interactions observed between BCP's double bonds and these residues nih.govpnas.orgresearchgate.netebi.ac.ukutuvolter.fi. Other hydrophobic residues such as I198, V113, and M265 also appear to be in close interaction with BCP within the binding pocket researchgate.net.
Upon binding to the CB2 receptor, BCP initiates intracellular signaling events characteristic of CB2R activation. Studies have shown that BCP inhibits adenylate cyclase activity, leads to intracellular calcium transients, and weakly activates the mitogen-activated protein kinases (MAPKs) Erk1/2 and p38 in primary human monocytes nih.govpnas.orgresearchgate.net. This activation of CB2R by BCP has been demonstrated to modulate various downstream pathways, contributing to its therapeutic potential frontiersin.orgnih.gov. Molecular dynamics simulations further suggest that BCP can act as an allosteric modulator, affecting the conformation of the CB2R-orthosteric ligand complex and altering the positioning of toggle switch residues tandfonline.com.
Binding Site Characterization (e.g., F117, W258)
Peroxisome Proliferator-Activated Receptor (PPAR) Activation (PPAR-α, PPAR-γ)
In addition to its activity at CB2R, this compound has been shown to activate peroxisome proliferator-activated receptors (PPARs), specifically PPAR-α and PPAR-γ isoforms projectcbd.orgmdpi.comkau.edu.safrontiersin.org. These nuclear receptors play crucial roles in regulating metabolism, inflammation, and cellular differentiation projectcbd.orgfrontiersin.org. Activation of PPAR-α and PPAR-γ by BCP contributes to its beneficial effects, including the modulation of lipid metabolism and anti-inflammatory responses mdpi.comfrontiersin.orgmdpi.comunito.it. Studies suggest that BCP's activation of PPAR-γ may occur following CB2R stimulation, indicating a potential cross-talk between these pathways mdpi.com.
Toll-like Receptor (TLR) Complex Inhibition (e.g., CD14/TLR4/MD2)
This compound has been reported to inhibit pathways triggered by the activation of the Toll-like receptor complex, specifically the CD14/TLR4/MD2 complex kau.edu.saresearchgate.nettandfonline.comresearchgate.net. This complex is involved in recognizing pathogen-associated molecular patterns, such as lipopolysaccharide (LPS), and initiating inflammatory responses through the production of pro-inflammatory cytokines researchgate.nettandfonline.comresearchgate.net. By inhibiting the CD14/TLR4/MD2 complex, BCP can reduce immune-inflammatory processes and the subsequent release of inflammatory mediators like IL-1β, IL-6, TNF-α, and NF-κB mdpi.comresearchgate.netresearchgate.netresearchgate.net.
Modulation of Opioid Receptors
Research indicates that this compound can modulate the opioid system, contributing to its analgesic effects mdpi.comkau.edu.sa. Studies have shown that BCP-induced antinociception can be reversed by opioid receptor antagonists, particularly selective μ-opioid receptor antagonists nih.gov. This modulation appears to be indirect, potentially involving the activation of CB2 receptors which then stimulates the release of endogenous opioids like β-endorphin from keratinocytes mdpi.comnih.govresearchgate.net. This released β-endorphin can then activate peripheral μ-opioid receptors on primary afferent neurons, leading to pain relief mdpi.comnih.gov. BCP has also been shown to enhance the painkilling effect of morphine, suggesting a synergistic interaction with μ-opioid receptor-dependent pathways mdpi.comkau.edu.sanih.govresearchgate.net.
Here is a summary of the receptor interactions of this compound:
| Receptor/Complex | Interaction Type | Key Effects | Supporting Evidence |
| Cannabinoid Receptor 2 (CB2R) | Selective Agonism | Anti-inflammatory, Analgesic, Immunomodulatory | nih.govmdpi.comnih.govnih.gov |
| PPAR-α and PPAR-γ | Activation | Modulation of metabolism, Anti-inflammatory | projectcbd.orgmdpi.comkau.edu.safrontiersin.orgmdpi.comunito.it |
| CD14/TLR4/MD2 Complex | Inhibition | Reduction of pro-inflammatory cytokine production, Immune-inflammatory processes | kau.edu.saresearchgate.nettandfonline.comresearchgate.net |
| Opioid Receptors (μ-opioid) | Indirect Modulation | Analgesia, Synergy with morphine | mdpi.comkau.edu.sanih.govresearchgate.net |
Antagonism of Nicotinic Acetylcholine (B1216132) Receptors (α7-nAChRs)
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels involved in neurotransmission and various physiological processes. The α7 subtype (α7-nAChR) is particularly abundant in the nervous system and is implicated in cognitive function and inflammation. mdpi.comnih.govscielo.brfrontiersin.org Studies suggest that BCP may act as an antagonist at α7-nAChRs. researchgate.net While the precise details of this interaction and its functional consequences require further investigation, the potential for BCP to modulate α7-nAChR activity highlights a possible mechanism contributing to its biological effects. frontiersin.orgresearchgate.net
Transient Receptor Potential (TRP) Channel Modulation
Transient Receptor Potential (TRP) channels are a diverse group of ion channels that act as sensors for various stimuli, including temperature, pressure, and chemical compounds. They play roles in pain perception, inflammation, and other physiological processes. nih.govresearchgate.net Research indicates that BCP can modulate the activity of certain TRP channels. For instance, studies have shown that BCP can influence the expression and activity of TRPV1 channels. mdpi.complos.orgnih.gov In a study involving a rat model of cerebral hypoperfusion/reperfusion, BCP treatment modulated TRPV1 levels in the frontal cortex. mdpi.comnih.gov Another study examining wound healing in mice found that BCP treatment significantly altered the expression of several TRP channel genes, including upregulation of TRPM1, TRPM6, TRPV4, and TRPV6, and downregulation of TRPM2 and TRPM3. plos.org These findings suggest that TRP channel modulation is a potential mechanism underlying some of BCP's observed effects. mdpi.complos.org
Data on BCP's Modulation of TRP Channel Gene Expression
| TRP Channel Gene | Effect of BCP Treatment (vs. Control) | Reference |
| TRPM1 | Significantly up-regulated | plos.org |
| TRPM6 | Significantly up-regulated | plos.org |
| TRPV4 | Significantly up-regulated | plos.org |
| TRPV6 | Significantly up-regulated | plos.org |
| TRPM2 | Significantly down-regulated | plos.org |
| TRPM3 | Significantly down-regulated | plos.org |
| TRPV1 | Modulated levels (context-dependent) | mdpi.comnih.gov |
Cellular Signaling Pathway Modulation
This compound has been shown to influence several key intracellular signaling pathways that regulate crucial cellular processes such as inflammation, proliferation, survival, and apoptosis.
Nuclear Factor-kappa B (NF-κB) Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses. Aberrant NF-κB activation is implicated in various diseases, including cancer and inflammatory disorders. consensus.app Studies have consistently demonstrated that BCP can inhibit the NF-κB pathway. mdpi.comconsensus.appmdpi.commdpi.comnih.gov This inhibition can occur through various mechanisms, including blocking the degradation of IκBα, inhibiting the activation of IκBα kinase, and suppressing the nuclear translocation and phosphorylation of the p65 subunit of NF-κB. nih.gov By inhibiting NF-κB activation, BCP can suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as other NF-κB-regulated gene products involved in anti-apoptosis, proliferation, invasion, and angiogenesis. mdpi.comconsensus.appmdpi.comnih.gov this compound has been reported to inhibit NF-κB in various cell types, including cancer cells and microglial cells. mdpi.commdpi.comnih.gov
Data on BCP's Effect on NF-κB and Related Markers
| Target/Marker | Effect of BCP Treatment | Context/Cell Type | Reference |
| NF-κB activation | Blocked/Inhibited | Various tumor cells, LPS-induced systemic inflammation | mdpi.comconsensus.appnih.gov |
| IκBα degradation | Inhibited | Tumor cells | nih.gov |
| IκBα kinase activation | Inhibited | Tumor cells | nih.gov |
| p65 nuclear translocation | Inhibited | Tumor cells | nih.gov |
| p65 phosphorylation | Inhibited | Tumor cells | nih.gov |
| TNF-α production | Decreased | Inflammatory models, RAW 264.7 cells | mdpi.comconsensus.appmdpi.commdpi.com |
| IL-1β production | Decreased | Inflammatory models | mdpi.comconsensus.appmdpi.com |
| IL-6 production | Decreased | Inflammatory models, RAW 264.7 cells | mdpi.comconsensus.appmdpi.commdpi.com |
| iNOS enzyme | Inhibited | BV2 microglial cells | mdpi.comnih.gov |
| COX-2 enzyme | Inhibited | BV2 microglial cells | mdpi.comnih.govfortunepublish.combanglajol.info |
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., ERK1/2, JNK1/2, p38)
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, JNK1/2, and p38, are critical signaling cascades that regulate diverse cellular activities like proliferation, differentiation, stress response, and apoptosis. medicinacomplementar.com.brcapes.gov.br Research indicates that BCP can modulate MAPK signaling, although the specific effects (activation or inhibition) can vary depending on the cellular context and the specific MAPK subtype. mdpi.comnih.govfortunepublish.combanglajol.infomedicinacomplementar.com.brcapes.gov.brresearchgate.netnih.gov
In some cancer cell lines, this compound oxide (BCPO), a derivative of BCP, has been shown to induce the activation of ERK, JNK, and p38 MAPK. banglajol.infomedicinacomplementar.com.brcapes.gov.brresearchgate.net This activation was found to be associated with the induction of apoptosis, potentially mediated by reactive oxygen species (ROS) generation. banglajol.infomedicinacomplementar.com.brcapes.gov.brresearchgate.net Conversely, other studies suggest that BCP can inhibit MAPK pathways, such as p38 and JNK, in the context of inflammation. nih.govfortunepublish.com For example, BCP treatment downregulated the expression of p38 MAPK and JNK in a mouse model of diabetic cardiomyopathy. nih.gov Similarly, a standardized extract containing BCP suppressed the phosphorylation of ERK, JNK, and p38 in LPS-induced macrophage cells. fortunepublish.com These findings highlight the complex and context-dependent nature of BCP's interaction with MAPK signaling.
Data on BCP/BCPO's Modulation of MAPK Pathways
| MAPK Subtype | Effect of BCP/BCPO Treatment | Context/Cell Type | Reference |
| ERK | Activation | Human prostate and breast cancer cells (BCPO) | banglajol.infomedicinacomplementar.com.brcapes.gov.brresearchgate.net |
| ERK | Phosphorylation suppressed | LPS-induced macrophage cells (BCP extract) | fortunepublish.com |
| JNK | Activation (slight) | Human prostate and breast cancer cells (BCPO) | banglajol.infomedicinacomplementar.com.brcapes.gov.brresearchgate.net |
| JNK | Downregulated expression | Mouse diabetic cardiomyopathy model (BCP) | nih.gov |
| JNK | Phosphorylation suppressed | LPS-induced macrophage cells (BCP extract) | fortunepublish.com |
| p38 | Activation (slight) | Human prostate and breast cancer cells (BCPO) | banglajol.infomedicinacomplementar.com.brcapes.gov.brresearchgate.net |
| p38 | Downregulated expression | Mouse diabetic cardiomyopathy model (BCP) | nih.gov |
| p38 | Phosphorylation suppressed | LPS-induced macrophage cells (BCP extract) | fortunepublish.com |
PI3K/AKT/mTOR/S6K1 Pathway Inhibition
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR/S6K1 pathway is a major signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Dysregulation of this pathway is frequently observed in cancer. mdpi.combanglajol.infomedicinacomplementar.com.brcapes.gov.brresearchgate.net Numerous studies have demonstrated that BCP and its oxide, BCPO, can inhibit the PI3K/AKT/mTOR/S6K1 pathway. mdpi.combanglajol.infomedicinacomplementar.com.brcapes.gov.brresearchgate.netnih.govnih.govnih.gov This inhibition contributes to the anti-proliferative and pro-apoptotic effects of BCP observed in various cancer cell lines. banglajol.infomedicinacomplementar.com.brcapes.gov.brresearchgate.netnih.govnih.gov
Research in human prostate and breast cancer cells showed that BCPO inhibited the constitutive activation of the PI3K/AKT/mTOR/S6K1 signaling cascade. banglajol.infomedicinacomplementar.com.brcapes.gov.brresearchgate.net This inhibition was linked to suppressed cell proliferation and downregulation of gene products that promote cell survival and prevent apoptosis. banglajol.infomedicinacomplementar.com.brcapes.gov.brresearchgate.net Similarly, BCP has been reported to inhibit the AKT/mTOR/S6K1 pathway in multiple myeloma cells and bladder cancer cells, contributing to reduced cell viability and increased apoptosis. nih.govnih.gov The ability of BCP to interfere with this crucial survival pathway highlights its potential as a modulator of cellular fate.
Data on BCP/BCPO's Inhibition of the PI3K/AKT/mTOR/S6K1 Pathway
| Pathway Component | Effect of BCP/BCPO Treatment | Context/Cell Type | Reference |
| PI3K/AKT/mTOR/S6K1 | Inhibition | Human prostate and breast cancer cells (BCPO) | banglajol.infomedicinacomplementar.com.brcapes.gov.brresearchgate.net |
| AKT | Inhibition | Multiple myeloma cells, Bladder cancer cells (BCP) | nih.govnih.govresearchgate.net |
| mTOR | Inhibition | Bladder cancer cells (BCP) | nih.gov |
| S6K1 | Inhibition | Human prostate and breast cancer cells (BCPO) | banglajol.infomedicinacomplementar.com.brcapes.gov.brresearchgate.net |
| PI3K/AKT/mTOR | Modulation | Cancer cell lines | mdpi.com |
JAK/STAT Pathway Modulation (e.g., STAT1, STAT3)
The Janus Kinase (JAK)/Signal Transducers and Activators of Transcription (STAT) pathway is involved in mediating signals from cytokines and growth factors, playing critical roles in cell growth, survival, differentiation, and immune responses. mdpi.comnih.gov STAT3, in particular, is often constitutively activated in various cancers and contributes to tumor cell proliferation and survival. mdpi.combanglajol.infonih.govnih.govmdpi.comdntb.gov.uaresearchgate.netmdpi.com
Research indicates that BCP and BCPO can modulate the JAK/STAT pathway, particularly affecting STAT3. mdpi.combanglajol.infonih.govnih.govmdpi.comdntb.gov.uaresearchgate.netmdpi.com Studies have shown that BCPO can inhibit constitutive STAT3 activation in various cancer cell lines, including multiple myeloma, prostate, and breast cancer cells. mdpi.combanglajol.infonih.gov This inhibition of STAT3 signaling is considered a key mechanism by which BCPO exerts its anti-cancer effects. banglajol.infonih.govdntb.gov.ua this compound has also been reported to induce apoptosis and inflammation via ROS and the JAK1/STAT3 signaling pathway in osteosarcoma cells. mdpi.commdpi.comresearchgate.netnih.gov Furthermore, BCP has been shown to suppress STAT3, mTOR, and AKT protein expressions in human bladder cancer cells. nih.gov The modulation of the JAK/STAT pathway, especially the inhibition of STAT3, represents an important aspect of BCP's molecular activity. mdpi.combanglajol.infonih.govnih.govdntb.gov.uamdpi.com
Data on BCP/BCPO's Modulation of the JAK/STAT Pathway
| Pathway Component | Effect of BCP/BCPO Treatment | Context/Cell Type | Reference |
| STAT3 | Inhibition | Multiple myeloma, prostate, breast cancer cells (BCPO) | mdpi.combanglajol.infonih.gov |
| STAT3 | Activation (context-dependent) | MG-63 osteosarcoma cells (BCP) | mdpi.commdpi.comresearchgate.netnih.gov |
| STAT3 | Suppression | Human bladder cancer cells (BCP) | nih.gov |
| JAK1 | Upstream effect/Modulation | Cancer studies | mdpi.combanglajol.infodntb.gov.uaresearchgate.net |
| JAK1 | Inhibition (indirect) | Via inhibition of STAT3 upstream components (BCPO) | banglajol.info |
| STAT1 | Activation | MG-63 cells (stimulated with IFN-α, IFN-γ) - modulated by context | mdpi.com |
Wnt/β-catenin Pathway Downregulation
The Wnt/β-catenin signaling pathway is a highly conserved pathway that plays critical roles in embryonic development, tissue homeostasis, and various disease states, including cancer. Aberrant activation of this pathway is frequently observed in numerous cancers, promoting cell proliferation, survival, and migration. Studies have indicated that this compound can modulate this pathway. For instance, in multiple myeloma (MM) cells, BCP has been reported to inhibit cell proliferation through the modulation of critical signaling pathways, including Wnt/β-catenin nih.gov. Specifically, BCP regulated cell proliferation through crosstalk between Akt, β-catenin, and cyclin D1/CDK 4-6 in a concentration-dependent manner in MM cells nih.gov. This suggests that BCP's anti-proliferative effects may, in part, be mediated by the downregulation of the Wnt/β-catenin pathway.
AMPK/CREB Pathway Activation
The AMP-activated protein kinase (AMPK) is a key cellular energy sensor that regulates metabolic homeostasis. The cAMP response element-binding protein (CREB) is a transcription factor involved in various cellular processes, including neuronal survival and plasticity. Activation of the AMPK/CREB pathway is often associated with beneficial cellular outcomes, such as improved mitochondrial function and increased expression of neurotrophic factors. Research suggests that BCP can activate the AMPK/CREB pathway. In rat cortical neurons/glia mixed cultures subjected to oxygen-glucose deprivation/re-oxygenation, BCP was found to reduce ischemic injury via CB2-induced activation of the AMPK/CREB pathway and subsequent increased expression of brain-derived neurotrophic factor (BDNF), a known CREB target gene product mdpi.com. This indicates a potential mechanism by which BCP may exert neuroprotective effects. The modulation of the AMPK/CREB pathway has also been noted as a principal pharmacological and molecular mechanism observed with BCP treatment in experimental models involving chronic low-grade inflammatory states mdpi.com.
Nrf2/Keap1/HO-1 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1)/Heme oxygenase-1 (HO-1) pathway is a major defense mechanism against oxidative stress and inflammation. Nrf2 is a transcription factor that, under normal conditions, is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic insults, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes, including HO-1. Studies have demonstrated that this compound can activate the Nrf2/Keap1/HO-1 pathway. For example, BCP treatment amplified the antioxidant enzyme activities and Keap1/Nrf2/HO-1/NQO1 pathway components in a model of hepatic ischemia-reperfusion induced injury europeanreview.org, nih.gov. In middle cerebral artery occlusion reperfusion (MCAO/R) rats, BCP enhanced Nrf2 nuclear translocation and activated the Nrf2/HO-1 pathway, which protected against ferroptosis researchgate.net. This activation contributes to BCP's antioxidant and cytoprotective properties. The modulation of the Nrf2/Keap1/HO-1 pathway is also considered a principal mechanism of BCP in inflammatory states mdpi.com.
Cell Cycle Checkpoint Modulation (e.g., p21, p27, cyclin D1, cyclin E)
Cell cycle progression is tightly controlled by a series of checkpoints regulated by cyclins and cyclin-dependent kinases (CDKs), as well as CDK inhibitors like p21 and p27. Dysregulation of the cell cycle is a hallmark of cancer. This compound has been shown to modulate cell cycle checkpoints. In human lung cancer cells, BCP induced G1 cell cycle arrest by upregulating p21 and p27 and downregulating cyclin D1 and E researchgate.net, nih.gov, nih.gov. Similar effects have been observed in other cancer cell lines, where BCP induced G1 or G2/M phase arrest mdpi.com, researchgate.net. This modulation of cell cycle regulatory proteins suggests a mechanism by which BCP may inhibit cancer cell proliferation.
Here is a summary of BCP's effects on key cell cycle regulators:
| Protein | Effect of BCP Treatment | Cell Line/Model | Reference |
| p21 | Upregulation | Human lung cancer cells | researchgate.net, nih.gov, nih.gov |
| p27 | Upregulation | Human lung cancer cells | researchgate.net, nih.gov, nih.gov |
| Cyclin D1 | Downregulation | Human lung cancer cells, Multiple Myeloma cells | researchgate.net, nih.gov, nih.gov, nih.gov |
| Cyclin E | Downregulation | Human lung cancer cells | researchgate.net, nih.gov, nih.gov |
| CDK2 | Downregulation | Human lung cancer cells | nih.gov |
| CDK4 | Downregulation | Human lung cancer cells, Multiple Myeloma cells | nih.gov, nih.gov |
| CDK6 | Downregulation | Human lung cancer cells | nih.gov |
| p-RB | Decreased levels | Human lung cancer cells | nih.gov |
Reactive Oxygen Species (ROS) Modulation and Mitochondrial Dysfunction
Reactive Oxygen Species (ROS) are chemically reactive species containing oxygen. While ROS play roles in normal cellular signaling, excessive levels can lead to oxidative stress, damaging cellular components, including mitochondria. Mitochondrial dysfunction is implicated in various pathologies, including neurodegenerative diseases and cancer. This compound has been shown to modulate ROS levels and influence mitochondrial function. BCP treatment has been reported to induce ROS generation in various cancer cell lines mdpi.com, researchgate.net. This increased ROS production is often associated with the induction of apoptosis and mitochondrial dysfunction mdpi.com, researchgate.net. For instance, BCP-induced ROS generation was linked to mitochondrial apoptosis through increased levels of caspase-3 and Bax and downregulation of Bcl-2 in MG-63 cells mdpi.com, researchgate.net. Conversely, in the context of neuroprotection, BCP's antioxidant properties, potentially mediated through Nrf2 activation, may help counter oxidative stress and preserve mitochondrial function encyclopedia.pub, nih.gov, researchgate.net, nih.gov. The effect of BCP on ROS and mitochondrial dysfunction appears to be context-dependent, potentially promoting oxidative stress and apoptosis in cancer cells while offering protection against oxidative damage in other cell types.
Caspase Activation and Bax/Bcl-2 Ratio Modulation
Apoptosis, or programmed cell death, is a crucial process for development and tissue homeostasis. It is tightly regulated by the balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). Caspases are a family of proteases that play central roles in the execution phase of apoptosis. This compound has been shown to induce apoptosis by modulating the expression and activity of these key players. BCP has been reported to activate caspases, including caspase-3, caspase-8, and caspase-9, in various cancer cell lines mdpi.com, nih.gov, nih.gov, nih.gov, umw.edu.pl. Concurrently, BCP treatment often leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, thereby shifting the Bax/Bcl-2 ratio towards apoptosis mdpi.com, nih.gov, nih.gov, nih.gov, umw.edu.pl, phcog.com, researchgate.net. This modulation of the Bax/Bcl-2 ratio and subsequent caspase activation is considered a major mechanism by which BCP induces cell death in cancer cells.
Here is a summary of BCP's effects on apoptotic markers:
| Protein | Effect of BCP Treatment | Cell Line/Model | Reference |
| Bax | Upregulation | Multiple Myeloma cells, MG-63 cells, MOLT-4 cells, DMBA-induced skin cancer model | mdpi.com, nih.gov, umw.edu.pl, phcog.com, researchgate.net |
| Bcl-2 | Downregulation | Multiple Myeloma cells, MG-63 cells, MOLT-4 cells, DMBA-induced skin cancer model | mdpi.com, nih.gov, umw.edu.pl, phcog.com, researchgate.net |
| Caspase-3 | Activation/Upregulation | Multiple Myeloma cells, MG-63 cells, MOLT-4 cells, DMBA-induced skin cancer model | mdpi.com, nih.gov, umw.edu.pl, phcog.com, researchgate.net |
| Caspase-8 | Activation | Human lung cancer cells, MOLT-4 cells | nih.gov, phcog.com |
| Caspase-9 | Activation/Upregulation | Human lung cancer cells, DMBA-induced skin cancer model | nih.gov, umw.edu.pl |
Modulation of DNA Replication and DNA Damage Response
Disruption of DNA replication and the DNA damage response (DDR) are critical mechanisms by which certain natural compounds, including BCP, can induce cell cycle arrest and promote apoptosis in cancer cells mdpi.com. The DNA damage response is a coordinated cellular mechanism involving damage signaling, repair, and cell cycle checkpoints that maintain genomic stability mutagen-brasil.org.brunc.edu. Accurate DNA replication is essential for cell survival, and cells have evolved mechanisms, such as post-replication repair (PRR), to tolerate DNA lesions encountered during replication unc.edu. PRR pathways, including trans-lesion synthesis (TLS) and template switching, prevent replication fork collapse and the formation of DNA double-strand breaks unc.edu.
BCP has been found to delay DNA damage repair mdpi.com. Studies suggest that BCP can activate cell cycle checkpoints to promote apoptosis in cancer cells mdpi.com. This can occur through mechanisms such as upregulating reactive oxygen species (ROS), inducing mitochondrial dysfunction, activating caspases and Bax, and downregulating Bcl-2 mdpi.com.
Enzyme Inhibition and Modulation
BCP and its derivative, this compound oxide (BCPO), have been shown to interact with and modulate the activity of various enzymes and proteins involved in cellular processes.
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme involved in the production of prostaglandins, which play a role in inflammation and pain nih.gov. This compound has been reported to exert anti-inflammatory effects by inhibiting key inflammatory mediators, including COX-2 mdpi.com. Studies suggest that BCP can inhibit the transcription of COX-2 mdpi.com. BCPO has also been reported to suppress the expression of COX-2 banglajol.info. While the precise mechanisms for COX-2 inhibition by BCP are not fully defined, its ability to reduce pro-inflammatory mediators is a key aspect of its anti-inflammatory properties nih.govmdpi.com.
Cyclin-Dependent Kinase (CDK6) Interactions
Cyclin-dependent kinases (CDKs), in conjunction with cyclins, regulate the progression of the cell cycle banglajol.info. CDK6 is a kinase that plays a role in the transition from the G1 phase to the S phase of the cell cycle mdpi.com. Molecular docking studies have indicated that BCP can interact with cyclin-dependent kinase CDK6 researchgate.netresearchgate.net. These studies suggest that BCP can bind to CDK6 at multiple sites with stable binding energy researchgate.netresearchgate.net.
In experimental settings, BCP treatment has been shown to significantly reduce CDK6 levels in certain cancer cell lines mdpi.com. This reduction in CDK6 expression, along with the downregulation of cyclin D1, is associated with BCP's anti-proliferative effects and modulation of the cell cycle mdpi.com.
Data on BCP interaction with CDK6:
| Interaction Type | Target Protein | Binding Energy (kcal/mol) | Binding Sites | Reference |
| Virtual Interaction | CDK6 | -7.8 | Four | researchgate.netresearchgate.net |
P-glycoprotein (P-gp) Interaction and Efflux Pump Modulation
P-glycoprotein (P-gp), also known as ABCB1 or MDR1, is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively transporting various molecules, including many drugs, out of cells mdpi.comnih.govwikipedia.org. Overexpression of P-gp is a significant mechanism of multidrug resistance (MDR) in cancer cells mdpi.comwikipedia.orgfrontiersin.org.
BCP has demonstrated the ability to enhance chemosensitization in cancer by targeting ABC transporters, including P-gp mdpi.com. This modulation may occur through direct inhibition of P-gp mdpi.com. Studies using molecular docking and dynamic simulation have shown that BCP can interact with active residues near the ATP binding domain of P-gp mdpi.commdpi.com. BCP has shown a higher inhibition potential and stronger binding to P-gp compared to caryophyllene (B1175711) sesquiterpene mdpi.com.
In vitro studies have confirmed that BCP can suppress P-gp activity mdpi.com. For instance, in paclitaxel-resistant ovarian cancer models, BCP suppressed P-gp activity by a significant percentage, leading to enhanced tumor sensitivity to treatment mdpi.com. By competitively binding to these transporters, BCP can reduce drug expulsion, increase intracellular drug accumulation, and potentially restore apoptosis in resistant cancer cells mdpi.com.
Data on BCP effect on P-gp activity:
| Cell Model | Treatment | P-gp Activity Suppression (%) | Outcome | Reference |
| Paclitaxel-resistant ovarian cancer | BCP | 60-70 | Enhanced tumor sensitivity to treatment | mdpi.com |
Matrix Metalloproteinase (MMP) and Adhesion Molecule (e.g., ICAM-1, VEGF) Modulation
Matrix metalloproteinases (MMPs) are enzymes that degrade components of the extracellular matrix, playing a crucial role in processes such as tissue remodeling, wound healing, and the invasion and metastasis of cancer cells researchgate.netnih.gov. Adhesion molecules like Intercellular Adhesion Molecule 1 (ICAM-1) are involved in cell-cell interactions and the recruitment of inflammatory cells researchgate.netnih.gov. Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis semanticscholar.orgresearchgate.net.
This compound and its oxide have been shown to modulate the activity and expression of MMPs and adhesion molecules. BCPO has been reported to suppress the expression of MMP-9 and ICAM-1 banglajol.infonih.gov. It has also been shown to downregulate MMP-2 and MMP-9, which can suppress the migration and invasion of tumor cells semanticscholar.org. Studies in human fibrosarcoma cells demonstrated that BCPO reduced MMP-9 activity by 28% and MMP-2 activity by 60% at a specific concentration nih.gov. BCPO also decreased the expression levels of MMP-2 and MMP-9 nih.gov.
BCP has been shown to inhibit tumor cell invasion and metastasis by blocking the degradation of the extracellular matrix by MMPs researchgate.net. BCP can also prohibit the secretion of MMP-2 and inhibit VEGF researchgate.net. This inhibition of VEGF secretion blocks the activity of VEGFR2, a tyrosine kinase receptor involved in promoting angiogenesis researchgate.net.
Furthermore, BCP has been shown to attenuate the expression of vascular adhesion molecules like ICAM-1 researchgate.netnih.gov. In a model of cisplatin-induced nephrotoxicity, BCP significantly attenuated the increased mRNA expression of ICAM-1 in kidney tissue nih.gov.
Data on BCPO effect on MMP activity in HT1080 cells:
| Target Enzyme | Concentration (µM) | Activity Reduction (%) | Reference |
| MMP-9 | 32 | 28 | nih.gov |
| MMP-2 | 32 | 60 | nih.gov |
Ecological and Inter Species Interactions of Beta Caryophyllene
Role in Plant Defense Mechanisms
Plants synthesize beta-caryophyllene (B1668595) as a defense mechanism against a variety of threats, including insects and pathogens nih.gov. This defense can be direct, by deterring or harming the attacker, or indirect, by attracting the attacker's natural enemies.
Phytoalexin-like Functions
This compound exhibits phytoalexin-like properties, contributing to plant defense against pathogens researchgate.netmdpi.com. Phytoalexins are antimicrobial compounds produced by plants in response to infection or stress. Research indicates that this compound can act as a defense compound against bacterial pathogens. For instance, studies on Arabidopsis thaliana flowers have shown that this compound acts as a major defense compound against the bacterial pathogen Pseudomonas syringae. Bacterial growth increased significantly when the production of this compound was suppressed and was inhibited when its production was restored nih.govresearchgate.net.
Direct Anti-Herbivore and Anti-Pathogen Effects
This compound can directly deter or negatively affect herbivores and pathogens. It has been implicated in deterring herbivores researchgate.netfrontiersin.org. Studies have shown that this compound can reduce oviposition by certain insects on treated plants mdpi.com. For example, tomato plants treated with (E)-β-caryophyllene showed significantly reduced oviposition by Phthorimaea absoluta females compared to control plants mdpi.com.
Furthermore, this compound possesses antimicrobial activities mdpi.com. It has been shown to inhibit the growth of the bacterium Pseudomonas syringae nih.gov.
Allelopathic Effects on Neighboring Plants
This compound can exert allelopathic effects, influencing the growth and development of neighboring plants mdpi.com. Allelopathy refers to the chemical inhibition of one plant species by another. This compound has been reported to inhibit the development of seedlings of various plant species mdpi.com. Studies have shown that this compound can significantly inhibit the germination and root growth of species like Lactuca sativa (lettuce), Brassica campestris, and Raphanus sativus nih.govresearchgate.net. The degree of inhibition can be dependent on the concentration of this compound mdpi.comnih.gov.
Here is a table summarizing some reported allelopathic effects of this compound:
| Target Plant Species | Effect on Seedling Development | Concentration | Reference |
| Physalis ixocarpa | Inhibited root elongation | 50 µg/mL, 150 µg/mL | mdpi.com |
| Echinochloa crus-galli | Inhibited root elongation | 150 µg/mL | mdpi.com |
| Lactuca sativa | Inhibited seed germination and root growth | ≥ 10 µM | nih.gov |
| Brassica campestris | Inhibited germination rates and seedling growth | ≥ 3 mg/L | researchgate.net |
| Raphanus sativus | Inhibited germination rates and seedling growth | ≥ 3 mg/L | researchgate.net |
This compound has also been shown to inhibit photosynthetic activities in target plants mdpi.com.
Function as a Chemical Signal in Inter-organismal Communication
This compound serves as a volatile organic compound (VOC) that mediates communication between plants and other organisms eurekalert.orgmdpi.comacs.org. These airborne signals can convey information about the plant's status, such as herbivore attack, to other plants or to natural enemies of the attacker eurekalert.orgmdpi.com.
Kairomone Activity for Specific Insect Species
As a kairomone, this compound is a chemical signal produced by one organism that benefits another organism of a different species, such as attracting a predator or parasitoid to its prey or host frontiersin.orgfrontiersin.org. This compound acts as a kairomone for several insect species, guiding them to host plants or prey.
Beyond attracting natural enemies, this compound can also function as a host location signal for certain herbivorous insects. For example, (E)-β-caryophyllene can function as a host location signal for the rice white-backed planthopper (Sogatella furcifera) researchgate.net. It has also been found to attract the cacao mirid bug (Helopeltis bakeri), a major pest of cacao, suggesting its potential use in pest monitoring systems frontiersin.org.
Studies using olfactometers have demonstrated the attractive effect of this compound on specific insect species. For instance, gravid Harmonia axyridis (harlequin ladybird) females were significantly attracted to this compound in laboratory experiments eje.cz.
The role of this compound as a kairomone highlights its significance in shaping the interactions within ecological communities, influencing the behavior of both beneficial and detrimental insects.
Atmospheric Chemistry and Volatile Organic Compound (VOC) Dynamics
This compound is a significant biogenic volatile organic compound (BVOC) emitted into the atmosphere by various plants, including coniferous trees, Scots pines, deciduous trees, and agricultural crops like orange trees, potato plants, and cotton. copernicus.orgresearchgate.net Despite being emitted at lower concentrations compared to isoprene (B109036) and monoterpenes, sesquiterpenes like this compound are important in atmospheric chemistry due to their high reactivity with atmospheric oxidants, particularly ozone (O₃) and nitrate (B79036) radicals (NO₃). copernicus.orgcopernicus.orgscilit.com
The atmospheric lifetime of this compound is relatively short due to its rapid reactions with these oxidants. It has two double bonds with different reactivities towards ozone. copernicus.org The reaction with the endocyclic double bond is significantly faster than with the exocyclic double bond. copernicus.org The rate coefficient for the reaction with ozone at 296 K for the endocyclic double bond is approximately 1.2 × 10⁻¹⁴ cm³ molec.⁻¹ s⁻¹, while for the exocyclic double bond of the first-generation products, it is estimated to be around 1.1 × 10⁻¹⁶ cm³ molec.⁻¹ s⁻¹. copernicus.org This difference in reactivity leads to a very short atmospheric lifetime for the endocyclic double bond, estimated to be about 2 minutes, while the first-generation products can persist longer, around 3.5 hours, in typical tropospheric ozone levels. copernicus.orgresearchgate.net this compound is also highly reactive towards OH and NO₃ radicals, with calculated lifetimes due to these reactions also being very short, typically 1-2 minutes. scilit.com
The rapid oxidation of this compound contributes significantly to the formation of secondary organic aerosol (SOA). copernicus.orgnih.govresearchgate.net SOA is formed when volatile organic compounds are oxidized in the atmosphere, and the less volatile oxidation products condense onto existing particles or form new particles. This compound has a large aerosol formation potential. copernicus.orgacs.org The SOA mass yield from this compound ozonolysis is influenced by factors such as organic particle mass concentration, temperature, and ozone levels. copernicus.org Studies have shown that SOA yields increase with decreasing temperature. copernicus.org
The chemical composition of SOA formed from this compound oxidation is temperature-dependent. At lower temperatures (e.g., 213-243 K), the particle phase contains abundant dimers and oligomers, while at higher temperatures (e.g., 298-313 K), more oxidized monomers are prevalent. nih.govacs.org Major oxidation products identified include beta-caryophyllonic acid, beta-caryophyllinic acid (BCA), and beta-hydroxycaryophyllonic acid. researchgate.netpsu.edu BCA has been used as a tracer to estimate this compound emissions in the atmosphere. researchgate.net
This compound SOA has been identified as an important contributor to fine particulate matter (PM₂.₅) in certain environments, such as boreal forests and the southeastern United States. researchgate.net It is estimated that this compound oxidation products can contribute between 1% and 10% of the organic aerosol mass in some regions. researchgate.net
The oxidation of this compound also produces gas-phase products, including CO, CO₂, and formaldehyde (B43269) (HCHO). rsc.org The yields of these products vary depending on which double bond is reacted and the reaction conditions. rsc.org
Research on this compound in atmospheric chemistry often involves chamber experiments to study its reaction kinetics, SOA yields, and product formation under controlled conditions. copernicus.orgresearchgate.netacs.org Techniques such as gas chromatography-mass spectrometry (GC-MS), chemical ionization mass spectrometry (CIMS), and Fourier-transform infrared (FTIR) spectroscopy are used to identify and quantify reactants and products in both the gas and particle phases. copernicus.orgrsc.orgcopernicus.org
Data Table: Atmospheric Reactivity of this compound with Ozone
| Oxidant | Double Bond | Temperature (K) | Rate Coefficient (cm³ molec.⁻¹ s⁻¹) | Atmospheric Lifetime (approx.) | Source |
| Ozone (O₃) | Endocyclic | 296 | (1.2 ± 0.4) × 10⁻¹⁴ | ~2 minutes | copernicus.orgresearchgate.net |
| Ozone (O₃) | Exocyclic | 296 | (1.1 ± 0.4) × 10⁻¹⁶ | ~3.5 hours (for 1st gen products) | copernicus.orgresearchgate.net |
Note: Atmospheric lifetime is an estimation based on typical tropospheric ozone levels (e.g., 30-40 ppb). copernicus.orgresearchgate.net
Data Table: SOA Yield Dependence on Temperature from this compound Ozonolysis
| Temperature (K) | SOA Yield (%) | Organic Particle Mass (µg m⁻³) | Source |
| 313 | 16 ± 5 | 10 | copernicus.org |
| 243 | 37 ± 11 | 10 | copernicus.org |
Biotechnological Production and Engineering of Beta Caryophyllene
Microbial Biosynthesis Strategies
Engineered Escherichia coli as a Host Platform
In Situ Product Extraction and Toxicity Mitigation Strategies
The accumulation of beta-caryophyllene (B1668595) in microbial fermentation can lead to cellular toxicity, thereby limiting production yields. To address this, in situ product extraction (ISPE) strategies are employed to remove the product from the fermentation broth as it is produced, mitigating its inhibitory effects on the host organism. researchgate.netnih.gov
One effective ISPE method involves the addition of an organic solvent, such as n-dodecane, to the fermentation broth. researchgate.netnih.govmdpi.com This creates a two-phase system where the hydrophobic this compound partitions into the organic phase, separating it from the aqueous phase where the microbial cells reside. nih.gov Studies in engineered Escherichia coli have demonstrated that including n-dodecane in the fermentation broth can increase this compound production. researchgate.netnih.govmdpi.com For instance, in one study, the addition of n-dodecane resulted in a 20% increase in production, reaching 5142 mg/L compared to 4319 mg/L in fed-batch fermentation without ISPE. researchgate.netnih.gov This approach also helps in limiting product loss due to volatilization. mdpi.com
However, the addition of organic solvents can sometimes adversely affect cell growth. nih.gov In the mentioned E. coli study, while production increased, the maximum cell density decreased by 30% with the addition of n-dodecane compared to single-phase fermentation. nih.gov This highlights the need for careful optimization of solvent type and concentration to balance extraction efficiency with host viability.
Toxicity mitigation strategies also involve metabolic engineering to reduce the accumulation of toxic intermediates. For example, in engineered E. coli strains producing this compound via the mevalonate (B85504) (MVA) pathway, the accumulation of farnesyl acetate, a toxic by-product, was observed, leading to impaired cell growth. researchgate.netnih.gov Strategies like integrating downstream MVA pathway genes into the chromosome helped to increase production by reducing the accumulation of such intermediates. researchgate.netnih.gov
Fed-Batch Fermentation Optimization
Fed-batch fermentation is a widely used strategy to enhance the production of target metabolites by maintaining optimal substrate concentrations and controlling growth rates. For this compound production in microbial hosts like Escherichia coli and Saccharomyces cerevisiae, fed-batch fermentation has proven effective in achieving high titers. researchgate.netrepec.orgmdpi.comacs.org
Optimization of fed-batch fermentation involves controlling parameters such as feeding rate, induction time, temperature, and nutrient composition. In engineered E. coli strains, fed-batch fermentation has resulted in significant this compound yields. One study reported a peak yield of 4319 mg/L after 60 hours of induction during fed-batch fermentation. researchgate.netmdpi.com With the integration of in situ extraction using n-dodecane, this titer was further increased to 5142 mg/L. researchgate.netnih.gov Another study in E. coli achieved a this compound concentration of 1520 mg/L after 60 hours of induction in fed-batch culture. repec.org
In Saccharomyces cerevisiae, fed-batch fermentation has also been employed to improve this compound production. One study achieved a yield of 594.05 mg/L in a 96-hour fed-batch fermentation process. mdpi.comacs.org The efficiency of glucose conversion to this compound in this process was reported as 3.54 mg/g. mdpi.com Optimizing inducer feeding strategies in fed-batch or chemostat fermentation is expected to further improve production in Yarrowia lipolytica. nih.govresearchgate.net
Table 1: Examples of this compound Production in Fed-Batch Fermentation
| Host Organism | Fermentation Type | Key Modifications | Titer (mg/L) | Duration (h) | Reference |
| Escherichia coli | Fed-batch | Engineered MVA pathway, overexpression of TPS7 | 4319 | 60 | researchgate.netmdpi.com |
| Escherichia coli | Fed-batch + ISPE | Engineered MVA pathway, overexpression of TPS7, n-dodecane addition | 5142 | 64 | researchgate.netnih.gov |
| Escherichia coli | Fed-batch | Engineered DXP or MVA pathways, co-overexpression of relevant genes, pgi deletion | 1520 | 60 | repec.org |
| Saccharomyces cerevisiae | Fed-batch | Engineered pathway, adaptive laboratory evolution, STE6T1025N mutation | 594.05 | 96 | mdpi.comacs.org |
| Yarrowia lipolytica | Batch | Modulation of key enzyme expression, substrate optimization | 798.1 | - | nih.govresearchgate.net |
Exploration of Other Microbial Hosts (e.g., Rhodobacter capsulatus, Microalgae)
While E. coli and S. cerevisiae are common hosts for this compound production, other microbial systems are being explored, including photosynthetic bacteria like Rhodobacter capsulatus and microalgae. mdpi.comnih.govresearchgate.net
Rhodobacter capsulatus, a photosynthetic bacterium, is considered a promising alternative host. mdpi.comnih.gov It naturally accumulates farnesyl diphosphate (B83284) (FPP) through its native MEP pathway and possesses an intrinsic carotenoid biosynthetic pathway that can be engineered for sesquiterpene synthesis. mdpi.com Its extended intracytoplasmic membrane system provides a natural reservoir for membrane-bound enzymes and terpenes. mdpi.com Engineering R. capsulatus by combining MVA pathway genes with this compound synthase has resulted in measurable this compound production. mdpi.comnih.gov One study achieved a maximum production of 139 ± 31 mg/L in R. capsulatus after three days of cultivation under optimized conditions. nih.gov
Microalgae are also being investigated as potential hosts for sustainable this compound production, leveraging their ability to convert CO2 into energy-rich bioproducts through photosynthesis. researchgate.netnih.gov Heterologous expression of this compound synthase has been demonstrated in the model eukaryotic microalga Chlamydomonas reinhardtii. researchgate.netnih.govresearchgate.net Overexpressing key enzymes of the MEP pathway in C. reinhardtii strains expressing this compound synthase has led to increased production. researchgate.netnih.gov For instance, overexpressing 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and isopentenyl diphosphate isomerase (IDI) resulted in significantly higher this compound titers. researchgate.netnih.gov Under photoautotrophic and photomixotrophic conditions, production reached 854.7 µg/L and 1016.8 µg/L, respectively, in engineered C. reinhardtii. researchgate.netnih.gov Importantly, the engineered microalgal strains did not show adverse effects on cell growth or photosynthesis. researchgate.netnih.gov
Molecular Farming in Plant Systems
Molecular farming in plant systems offers a sustainable platform for producing valuable compounds like this compound, utilizing plants' natural ability to synthesize terpenes from CO2 and sunlight. nih.govosti.gov Plants contain the necessary precursor pathways and cellular compartments for terpene biosynthesis. nih.gov
Transient Expression Systems (e.g., Nicotiana benthamiana)
Transient expression systems, particularly using Nicotiana benthamiana, have emerged as a rapid and flexible method for producing recombinant proteins and metabolites, including this compound, in plants. semanticscholar.orgresearchgate.netfrontiersin.orgfrontiersin.orgnih.govnih.gov This system involves delivering genetic constructs, often via Agrobacterium-mediated infiltration, into plant leaves, leading to temporary high-level expression of the target genes. frontiersin.orgnih.govnih.govbiorxiv.org
Studies have successfully demonstrated the production of this compound in N. benthamiana leaves through transient expression of this compound synthase genes from various plant sources, such as Artemisia annua. semanticscholar.orgfrontiersin.orgfrontiersin.orgnih.govnih.govcdnsciencepub.com One study reported producing 26.5 mg of this compound per kilogram of fresh weight in N. benthamiana leaves agroinfiltrated with Artemisia annua this compound synthase. semanticscholar.orgfrontiersin.orgfrontiersin.orgnih.gov Another study using a duplicated this compound synthase gene from Artemisia annua achieved a maximum of 26.5 ± 1 mg of this compound per kilogram fresh weight of leaves after assaying with FPP in vitro. semanticscholar.orgnih.gov The transient expression system allows for relatively rapid production and purification of the enzyme and the subsequent production of this compound in vitro using the purified enzyme and its substrate. semanticscholar.orgnih.govnih.gov
Precursor Feeding Strategies (e.g., Farnesyl Diphosphate)
This compound is synthesized from the precursor molecule farnesyl diphosphate (FPP). cdnsciencepub.comuniprot.orgigem.wiki In both microbial and plant systems, the availability of FPP is a key factor influencing this compound production. cdnsciencepub.comigem.wiki Strategies to increase the intracellular pool of FPP can lead to enhanced this compound biosynthesis.
In engineered microorganisms, metabolic engineering efforts often focus on optimizing the upstream pathways (MVA or MEP pathways) that lead to the synthesis of FPP. researchgate.netrepec.orgmdpi.comigem.wiki Overexpression of key enzymes in these pathways can increase FPP availability. researchgate.netrepec.orgmdpi.com
In plant systems, while plants naturally produce FPP, precursor feeding strategies can potentially be employed in tissue cultures or transient expression systems to boost this compound production. For example, in vitro enzyme assays using purified this compound synthase obtained from transiently expressed N. benthamiana leaves utilize exogenous FPP as a substrate to produce this compound. semanticscholar.orgnih.govnih.gov This demonstrates that supplying FPP directly can drive the enzymatic reaction towards this compound formation. While direct FPP feeding to living plant tissues or cultures might be limited by uptake and transport issues, strategies to enhance endogenous FPP production through genetic engineering of the plant's native isoprenoid pathways are more commonly pursued in molecular farming. frontiersin.orgfrontiersin.org
Challenges and Advancements in Sustainable Production Methodologies
The sustainable biotechnological production of this compound (BCP) through microbial fermentation presents a promising alternative to traditional plant extraction and chemical synthesis, which can be limited by low natural abundance, high purification costs, and environmental concerns heshengbiotech.comnih.gov. However, scaling up microbial production to meet industrial demand faces several challenges, alongside ongoing advancements aimed at overcoming these hurdles mdpi.comacs.org.
One significant challenge is achieving high titers, rates, and yields (TRYs) of BCP in microbial hosts acs.org. While model microorganisms like Escherichia coli and Saccharomyces cerevisiae have been extensively studied and engineered for BCP synthesis, the intricate nature of metabolic networks and cellular physiology means that genes and pathways not directly linked to the BCP biosynthetic pathway can still influence product formation mdpi.comnih.gov. Accumulation of BCP within cells can also impair cell growth and lower yields, necessitating strategies for efficient product export or in situ extraction mdpi.comnih.gov. Furthermore, the high costs associated with microbial fermentation remain a challenge for industrial-scale production researchgate.net.
Advancements in metabolic engineering and synthetic biology are crucial for addressing these challenges and developing sustainable production methodologies acs.orgresearchgate.net. Strategies have focused on optimizing the mevalonate (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which are the primary routes for isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) production, the precursors for terpenoid synthesis mdpi.comresearchgate.net.
Researchers have explored various approaches to enhance BCP production. Overexpression of key enzymes in the MVA pathway, such as tHMG1 from S. cerevisiae, has been shown to boost the mevalonate pool and subsequently increase BCP production researchgate.net. Integrating downstream genes of the MVA pathway into the host chromosome can improve the stability of foreign genes and alleviate metabolic burden nih.gov.
Engineered strains have demonstrated significant improvements in BCP titers. For instance, an engineered E. coli strain, CAR2, with integrated MVA pathway genes, showed a sixfold increase in BCP titer compared to a previous strain, reaching 100.3 mg/L in shake flask cultures nih.gov. During fed-batch fermentation, this strain achieved a peak yield of 4319 mg/L nih.gov. Further optimization using in situ extraction with n-dodecane increased the production to 5142 mg/L, with a productivity of 80.3 mg/L/h mdpi.comnih.gov.
Saccharomyces cerevisiae has also been engineered for improved BCP production. By fusing key enzymes and enhancing metabolic flux in the MVA pathway, a titer of 15.6 g/L was achieved in a 5 L bioreactor using fed-batch fermentation researchgate.net. Adaptive laboratory evolution (ALE) leveraging BCP's antioxidant properties has also been employed as a complementary technique to metabolic engineering, resulting in a fourfold increase in production in isolated mutants nih.govnih.gov.
Alternative hosts like Rhodobacter capsulatus and Yarrowia lipolytica are also being investigated for sustainable BCP production nih.govresearchgate.net. R. capsulatus has shown potential, with a maximum production of 139 ± 31 mg/L culture achieved by reconstituting the BCP pathway nih.gov. Y. lipolytica, an oleaginous yeast, is recognized for its lipid accumulation capacity and ability to utilize diverse substrates, making it a robust chassis for biomanufacturing researchgate.net. Engineered Y. lipolytica strains have successfully produced BCP, with titers reaching up to 798.1 mg/L in flask fermentation through optimization of carbon sources and fermentation conditions researchgate.net.
The development of sustainable production methodologies for BCP is an ongoing area of research. While significant progress has been made in improving titers and exploring different host organisms and strategies, further research is required to meet the industrial demand for this versatile compound mdpi.com.
Here is a table summarizing some research findings on BCP production in different microbial hosts:
| Host Organism | Engineering Strategy | Production Titer (Shake Flask) | Production Titer (Fed-Batch) | Productivity (Fed-Batch) | Source |
| Escherichia coli | Overexpression of tps7 and E. faecalis MVA cluster | 16.1 mg/L | - | - | nih.gov |
| Escherichia coli CAR2 | Integrated MVA pathway genes | 100.3 mg/L | 4319 mg/L | - | nih.gov |
| Escherichia coli CAR2 | Integrated MVA pathway genes + In situ extraction (n-dodecane) | - | 5142 mg/L | 80.3 mg/L/h | mdpi.comnih.gov |
| Escherichia coli YJM59 | Engineered DXP/MVA pathways, co-overexpression of related genes | 220 ± 6 mg/L | 1520 mg/L | 0.34 mg/(L·h·OD600) | researchgate.netresearchgate.net |
| Saccharomyces cerevisiae | Fusing enzymes, enhancing MVA flux | - | 15.6 g/L | - | researchgate.net |
| Saccharomyces cerevisiae | Pathway engineering + Adaptive Laboratory Evolution (Oxidative Stress) | 104.7 ± 6.2 mg/L | - | - | nih.gov |
| Rhodobacter capsulatus | Reconstituted BCP pathway (QHS1 expression) | 139 ± 31 mg/L culture | - | - | nih.gov |
| Yarrowia lipolytica | Expression of tHMG1 and QHS1, promoter and copy number adjustment | 318.5 mg/L | 798.1 mg/L (optimized flask) | - | researchgate.net |
Note: Titer units and conditions vary across studies. Optimized flask fermentation in Y. lipolytica reached 798.1 mg/L researchgate.net.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic and Spectrometric Techniques
Chromatographic and spectrometric techniques are fundamental to the analysis of Beta-Caryophyllene (B1668595), enabling its separation from complex mixtures and providing detailed information about its structure and concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. It is particularly valuable for metabolic profiling, allowing researchers to analyze the complex mixtures of compounds present in biological samples or plant extracts and identify this compound within these profiles.
GC-MS analysis involves separating the components of a sample based on their boiling points and interactions with a stationary phase in a gas chromatography column. The separated compounds then enter a mass spectrometer, which ionizes them and detects the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern of the ions provides a unique mass spectrum that can be used to identify the compound by comparison with spectral libraries.
GC-MS has been successfully applied to identify this compound as a major secondary metabolite in various plant extracts, such as those from Psidium guajava L. leaves, where it was found to have relative abundances ranging from 16.46% to 23.06% depending on the variety. mdpi.comnih.gov In the analysis of Piper essential oils, GC-MS revealed this compound as a significant component, with varying percentages across different species. acs.org The technique is also employed to determine this compound in infused oils, with methods like solid phase microextraction (SPME) coupled with GC-MS being effective for analysis. lmaleidykla.lt
GC-MS is also integral to studying the metabolic fate of this compound. A method coupling headspace solid-phase microextraction (HS-SPME) with GC/Q-ToF-MS was developed to quantify the in vitro metabolism of this compound by human liver microsome and S9 liver fractions. nih.gov This method demonstrated good linearity (R² = 0.9948) and sensitivity, with a limit of detection of 3 ng/mL and a limit of quantitation of 10 ng/mL. nih.gov The retention time for this compound was observed at 26.46 minutes using a specific GC oven program and column. nih.gov In another study focusing on Artemisia vulgaris L. cultures, GC-MS with the SIM method was used to quantify this compound, with a retention time peak observed at 7.34 seconds. nih.gov
The identification of this compound by GC-MS is typically achieved by comparing its mass spectrum and retention time to those of a known standard or spectral databases. acs.org Characteristic mass fragments for this compound can be monitored for quantification. For instance, in one GC-MS method, ions with masses of 93, 133, 79, and 91 were monitored for the this compound molecule. acs.org
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to determine the detailed structure and connectivity of molecules. For this compound, NMR provides crucial information about the arrangement of its atoms, including the carbon-carbon framework and the positions of hydrogen atoms.
Both 1D (¹H NMR and ¹³C NMR) and 2D NMR techniques (such as COSY, HMQC, HMBC, and ROESY) are employed for the structural elucidation of this compound and its derivatives. rsc.orgresearchgate.netkemdikbud.go.idresearchgate.net ¹H NMR spectra provide information about the different types of protons in the molecule, their chemical environment, and their coupling interactions, which helps in determining adjacent protons. ¹³C NMR provides information about the carbon skeleton.
Two-dimensional NMR experiments offer more detailed insights. COSY (Correlation Spectroscopy) reveals correlations between coupled protons. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) show correlations between protons and the carbons to which they are directly attached. HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds, which is essential for establishing the connectivity of the carbon framework and the positions of substituents. ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about spatial proximity between protons, helping to determine the relative stereochemistry of chiral centers. researchgate.netresearchgate.net
NMR spectroscopy has been used to confirm the structure of isolated this compound. mdpi.com For example, in the structural elucidation of caryophyllane sesquiterpenoids, including derivatives of this compound, ¹H and ¹³C NMR data, along with 2D NMR correlations (COSY, HMBC, HMQC, and ROESY), were used to establish the bicyclic structure and the positions of functional groups and stereocenters. researchgate.netresearchgate.net Characteristic methyl singlets in the ¹H NMR spectrum and specific carbon resonances in the ¹³C NMR spectrum are indicative of the this compound skeleton. researchgate.net Computer-assisted structure elucidation using 2D NMR data has also been applied to identify this compound epoxide in mixtures. kemdikbud.go.id
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a technique that measures the absorption or transmission of infrared light by a sample as a function of wavenumber. This technique provides information about the functional groups present in a molecule based on the vibrations of chemical bonds. Each functional group absorbs infrared light at characteristic frequencies, resulting in a unique spectrum that serves as a molecular fingerprint.
FT-IR spectroscopy is used for the identification and characterization of this compound by analyzing its vibrational modes. The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its specific functional groups, such as C-H stretching vibrations in aliphatic and olefinic regions, C=C stretching vibrations, and C-H bending vibrations. researchgate.netresearchgate.netfrontiersin.org
Studies have utilized FT-IR to characterize this compound, both in its pure form and within complex matrices or formulations. For instance, FT-IR was employed to characterize liposomal this compound, with the spectrum showing characteristic bands for this compound between 3070–2680 cm⁻¹ and 1637–870 cm⁻¹. frontiersin.org The presence of a peak at 888 cm⁻¹ in the FT-IR spectrum of oregano essential oil has been attributed to the C-H out-of-plane bending vibration characteristic of this compound. researchgate.net FT-IR spectroscopy has also been used to analyze secondary organic aerosol (SOA) formed from the photo-oxidation of this compound, revealing absorption frequencies corresponding to various functional groups in the oxidation products. researchgate.net
While primarily used for identification and functional group analysis, FT-IR can also potentially be used for quantitative analysis by measuring the intensity of characteristic absorption bands and relating them to concentration, although this requires careful calibration.
Raman Spectroscopy and Principal Component Analysis (PCA) for Identification and Quantification
Raman spectroscopy is a vibrational spectroscopic technique that provides information about the molecular vibrations of a sample by measuring the inelastic scattering of light. Similar to FT-IR, Raman spectroscopy yields a unique spectral fingerprint that can be used for identification and structural analysis. Raman and FT-IR spectroscopy are often considered complementary techniques, as they are sensitive to different types of molecular vibrations.
Raman spectroscopy, particularly when combined with multivariate data analysis techniques like Principal Component Analysis (PCA), is a powerful tool for the identification and quantification of this compound, especially in complex natural products. PCA is a statistical method used to reduce the dimensionality of data while retaining most of the variation. In the context of spectroscopy, PCA can be applied to spectral data to identify patterns and differentiate between samples based on their chemical composition.
Studies have demonstrated the effectiveness of Raman spectroscopy coupled with PCA for the identification and quantification of this compound in matrices such as copaiba oil and cannabis essential oil fractions. tandfonline.comresearchgate.nettandfonline.comchemicalpapers.com The Raman spectrum of this compound exhibits characteristic peaks that can be identified even within the complex spectra of essential oils. tandfonline.comresearchgate.nettandfonline.com For example, main Raman peaks for this compound in copaiba oil have been identified at 507, 771, 1442, 1638, and 1673 cm⁻¹, with the peaks at 1638 and 1673 cm⁻¹ attributed to C=CH₂ bending and C=CH wagging, respectively. tandfonline.comresearchgate.net
By applying PCA to the Raman spectral data of samples containing this compound, researchers can extract spectral information specific to this compound. tandfonline.comresearchgate.net The loading vectors in PCA highlight the wavenumbers that contribute most to the variance between samples, and these can be correlated with the characteristic peaks of this compound. tandfonline.comresearchgate.net The scores from the PCA can then be used to estimate the concentration of this compound in the samples. tandfonline.comresearchgate.net This approach has been used to quantify this compound in commercial copaiba oil samples, with estimated concentrations ranging from 15% to 34%. tandfonline.comresearchgate.net
Raman spectroscopy combined with PCA offers advantages for quality control, providing a rapid and reagent-free method for both qualitative and quantitative analysis of this compound using its unique spectral signature. tandfonline.comresearchgate.net
Here is a table summarizing some characteristic Raman peaks for this compound:
| Wavenumber (cm⁻¹) | Possible Assignment (Based on literature) | Source |
| 507 | tandfonline.comresearchgate.net | |
| 771 | tandfonline.comresearchgate.net | |
| 1442 | tandfonline.comresearchgate.net | |
| 1638 | C=CH₂ bending | tandfonline.comresearchgate.net |
| 1673 | C=CH wagging | tandfonline.comresearchgate.net |
Mass Spectrometry-Based Volatile Analysis
Mass spectrometry-based techniques are essential for the analysis of volatile organic compounds (VOCs) like this compound, providing high sensitivity and the ability to perform real-time measurements in some applications.
Proton Transfer Reaction–Time-of-Flight–Mass Spectrometer (PTR-ToF-MS) for Gas-Phase Product Analysis
Proton Transfer Reaction–Time-of-Flight–Mass Spectrometer (PTR-ToF-MS) is a sensitive online analytical technique used for the real-time measurement of VOCs in the gas phase. It is particularly useful for analyzing complex mixtures of volatile compounds in air or other gas streams without the need for sample pre-concentration or chromatographic separation.
In PTR-ToF-MS, VOCs are ionized through a soft chemical ionization process involving proton transfer from hydronium ions (H₃O⁺), the primary reagent ions. This soft ionization typically results in protonated molecules ([M+H]⁺) with minimal fragmentation, simplifying the resulting mass spectra. The Time-of-Flight (ToF) mass analyzer provides high mass resolution and allows for the simultaneous detection of a wide range of masses, enabling rapid and comprehensive analysis of volatile mixtures.
PTR-ToF-MS has been applied to study the gas-phase products of reactions involving this compound, such as its ozonolysis, which is relevant to atmospheric chemistry. copernicus.orgresearchgate.netmdpi.com This technique allows for the monitoring of this compound and the formation of its oxidation products in real-time within reaction chambers. copernicus.orgresearchgate.netmdpi.com
In studies of this compound ozonolysis, PTR-ToF-MS has detected the protonated molecule of this compound ([M+H]⁺) at m/z 205. mdpi.com Other ions corresponding to fragmentation patterns or isotopes may also be observed. mdpi.com Furthermore, PTR-ToF-MS is capable of detecting and monitoring the formation of various gas-phase oxidation products of this compound, with specific m/z values corresponding to different oxidized species. copernicus.orgresearchgate.netmdpi.com For example, ions at m/z 235 and m/z 253 have been reported as possible this compound oxidation products detected by PTR-ToF-MS. copernicus.orgresearchgate.netmdpi.com Second-generation products at m/z 272 have also been detected. copernicus.orgresearchgate.netmdpi.com
While PTR-ToF-MS is a powerful tool for real-time gas-phase analysis and metabolic profiling of volatiles, accurate quantification can sometimes be challenging for compounds like this compound due to potential fragmentation or other factors influencing ionization efficiency, which may require careful calibration. copernicus.org However, it remains invaluable for monitoring dynamic changes in volatile composition and identifying key gas-phase species in complex systems involving this compound. nih.gov
Spectrophotometric Approaches (e.g., UV-Vis Absorption Spectroscopy)
Spectrophotometric methods, such as UV-Vis absorption spectroscopy, can be employed in the analysis of this compound, particularly in the context of characterizing inclusion complexes or assessing its concentration in certain solutions. UV-Vis spectrophotometry has been used to determine the formation of this compound inclusion complexes with hydroxypropyl-beta-cyclodextrin (HPβCD). In one study, while HPβCD alone showed no absorption peak, both this compound and a physical mixture with HPβCD exhibited a maximum absorption wavelength at 205 nm. The absence of this peak in the spectrum of the HPβCD/beta-caryophyllene inclusion complex indicated that this compound had been encapsulated within the cyclodextrin. frontiersin.org UV-Vis spectroscopy has also been utilized in studies involving the biological production of silver nanoparticles by this compound, where the nanoparticles exhibited a significant plasmon resonance at 420 nm. researchgate.net Additionally, UV-Vis spectrophotometry has been applied in assays to measure the percentage of inhibition in studies evaluating the antioxidant activity of this compound, by measuring absorbance at specific wavelengths such as 517 nm for DPPH radical scavenging activity and 560 nm for nitric oxide radical scavenging assays. biomedpharmajournal.orgnih.gov While often coupled with chromatographic techniques like HPLC for quantification, UV detection at wavelengths like 210 nm is used to monitor this compound during separation. ijcrt.org
Transcriptomic and Genomic Analysis
Transcriptomic and genomic analyses provide insights into the genetic and molecular mechanisms related to this compound, including its biosynthesis, regulation, and effects on gene expression. Genomic analysis has been employed in adaptive laboratory evolution studies of this compound producing Saccharomyces cerevisiae strains. These studies revealed that a gain-of-function mutation in the STE6 gene, which encodes an a-factor (B1252094) exporter, was associated with significantly increased this compound production, likely due to enhanced product export. nih.govresearchgate.netsjsu.edu Comparative transcriptome analysis between different cultivars of Brassica campestris (pak-choi) has been conducted to identify potential ATP-binding cassette (ABC) transporters involved in this compound transport. maxapress.comresearchgate.net This analysis aimed to understand the genetic structure, evolutionary relationship, cis-acting element analysis, and transcription patterns of these transporters under various conditions. maxapress.comresearchgate.net Research has also identified genes involved in the biosynthesis of this compound through transcriptome analysis. For instance, analysis of the leaf transcriptome of Ayapana triplinervis revealed transcripts coding for enzymes needed for this compound biosynthesis, including a caryophyllene (B1175711) synthase (CS) gene. cdnsciencepub.com Similarly, a new gene of this compound synthase (TPS7) was discovered by analyzing the genome of Nicotiana tabacum using bioinformatics methods. mdpi.com Genetic analysis in pak choi has shown that this compound production is controlled by a single dominant gene, identified as BcTPSa21, which encodes a this compound synthase. oup.com Transcriptomic analysis of the terpenoid synthase gene family in tomatoes, combined with virus-induced gene silencing, identified β-Caryophyllene synthase 1 (ShCAS1) as crucial for this compound production under cold stress. nih.gov
RNA-Seq Analysis for Gene Expression Studies
RNA-Sequencing (RNA-Seq) is a powerful technique used within transcriptomics to detect and quantify RNA transcripts in various samples, enabling detailed gene expression studies. koreascience.krmbl.or.kr RNA-Seq analysis has been applied to investigate the effects of this compound on gene expression in different biological systems. For example, RNA-Seq was used to analyze the transcriptional changes in Helicobacter pylori genes induced by this compound treatment. koreascience.krmbl.or.krmbl.or.kr This analysis revealed that a number of genes were differentially expressed, with some genes associated with DNA replication, virulence factors, and Type IV Secretion System (T4SS) components being significantly downregulated by this compound. koreascience.krmbl.or.krmbl.or.kr
In studies on hepatocellular carcinoma (HCC) cells, RNA-Seq analysis of this compound-treated cells identified differentially expressed genes (DEGs). nih.govfrontiersin.org Integrative analysis of these DEGs with HCC datasets helped identify this compound-targeted genes potentially regulating pathways such as the MAPK signaling pathway. nih.govfrontiersin.org Another study utilizing RNA-Seq examined the effect of this compound on global gene expression in breast cancer cells, revealing that lipid metabolism pathways regulated by the SREBP family of transcription factors were key targets. nih.gov The analysis also suggested the activation of inflammatory processes. nih.gov
RNA-Seq analysis has also contributed to understanding the regulation of this compound biosynthesis in plants. In pak choi, RNA-Seq suggested that under temperature stress, the transcription of the BcTPSa21 gene and subsequent this compound biosynthesis are subject to multilevel regulation. oup.com
Data Tables
While specific raw data tables from the search results are not directly extractable in an interactive format, the findings from RNA-Seq studies can be summarized in a tabular format to illustrate differential gene expression.
Table 1: Summary of Differential Gene Expression Findings from RNA-Seq Studies
| Study Organism/Cell Type | Treatment | Key Finding (Differentially Expressed Genes/Pathways) | Relevant Genes/Pathways Mentioned | Source |
| Helicobacter pylori | This compound (500 µg/ml) | Significant differential expression of 62 genes (32 up, 30 down). Downregulation of genes related to DNA replication, virulence factors, and T4SS components. koreascience.krmbl.or.krmbl.or.kr | dnaE, dnaN, holB, gyrA, cagA, vacA, secA, flgE, virB2, virB4, virB8 koreascience.krmbl.or.kr | koreascience.krmbl.or.krmbl.or.kr |
| HepG2 cells (HCC) | This compound (150 µM) | Identification of 433 protein-coding DEGs. Identification of BCP-targeted DEGs regulating the MAPK signaling pathway. Downregulation of PGF. nih.govfrontiersin.org | MAPK signaling pathway, PGF nih.govfrontiersin.org | nih.govfrontiersin.org |
| UFH-001 cells (Breast Cancer) | This compound (20 µM or 200 µM) under hypoxia | Lipid metabolism pathways regulated by SREBP family are key targets. Activation of inflammatory processes. nih.gov | SREBP family, Cholesterol biosynthesis, Metabolism of steroids, Metabolism of lipids, IL10 signaling, IL1 processing nih.gov | nih.gov |
Structure Activity Relationship and Derivatives Research
Investigating the Impact of Structural Isomers (e.g., Alpha-Humulene, Isocaryophyllene) on Biological Activity
Beta-caryophyllene (B1668595) naturally occurs alongside structural isomers such as alpha-humulene (α-humulene) and isocaryophyllene (B31545) (γ-caryophyllene). wikipedia.orgkau.edu.sa These isomers share the same molecular formula (C₁₅H₂₄) but differ in their carbon skeletons and double bond positions. nih.govnih.govwikipedia.org
Alpha-humulene, a monocyclic sesquiterpene with an 11-membered ring, is often found in mixtures with BCP in various aromatic plants. wikipedia.org While both BCP and α-humulene have demonstrated biological activities, including anti-inflammatory and anticancer properties, their specific mechanisms and potencies can differ due to their structural variations. wikipedia.orgresearchgate.net Research indicates that α-humulene may modulate CB₂ activity, and it has shown synergistic effects with BCP in enhancing anticancer activity against certain cell lines. wikipedia.orgresearchgate.net
Isocaryophyllene, the cis double bond isomer of β-caryophyllene, also co-occurs with BCP. wikipedia.orgkau.edu.sa Like α-humulene, isocaryophyllene has been investigated for its biological properties. Comparative studies have explored the differences in activity between BCP and isocaryophyllene, highlighting the impact of the double bond configuration on their pharmacological profiles. For instance, non-cytotoxic concentrations of β-caryophyllene have been shown to significantly increase the anticancer activity of isocaryophyllene on MCF-7 cells. researchgate.net
The distinct structural arrangements of BCP, α-humulene, and isocaryophyllene lead to variations in their interactions with biological targets, contributing to their differing effects. Understanding these subtle structural differences and their impact on activity is fundamental to SAR studies in this class of compounds.
This compound Oxide (BCPO) as a Key Derivative
This compound oxide (BCPO) is a naturally occurring oxidation derivative of β-caryophyllene, where the alkene group has been epoxidized. wikipedia.org BCPO is also found in various plants and is recognized for its biological activities. nih.govnih.gov
Distinct Molecular Mechanisms of BCPO
BCPO exhibits molecular mechanisms of action that are distinct from those of its parent compound, β-caryophyllene. While BCP is known to act as a selective agonist for the cannabinoid receptor type 2 (CB₂), BCPO does not exhibit significant binding affinity for either CB₁ or CB₂ receptors. nih.govnih.govncats.io This indicates that BCPO's biological effects are mediated through different pathways, independent of the endocannabinoid system machinery. nih.govncats.io
Research has shown that BCPO influences several key pathways involved in cellular processes, particularly in the context of cancer development. nih.govncats.io Its molecular mechanisms include the activation of the mitogen-activated protein kinase (MAPK) pathway and the inhibition of signaling cascades such as PI3K/AKT/mTOR/S6K1 and STAT3. nih.govnih.govncats.ioresearchgate.net Additionally, BCPO has been observed to reduce the expression of pro-cancer genes and proteins while increasing the levels of those with proapoptotic properties. nih.govncats.io Studies suggest that BCPO can induce apoptosis and inhibit invasion through the down-modulation of NF-κB-regulated gene products. ncats.ioresearchgate.net
Comparative Studies of this compound and this compound Oxide Activities
Comparative studies between β-caryophyllene and β-caryophyllene oxide highlight the significant impact of the epoxide functional group on biological activity. Although both compounds have demonstrated anticancer properties, BCPO often appears to possess stronger anticancer effects in certain contexts, which may be attributed to its chemical structure and distinct mechanisms of action. nih.govresearchgate.net
While BCP's analgesic effects are linked to the involvement of the endocannabinoid system, specifically through binding to peripheral CB₂ receptors, BCPO's analgesic activity is independent of this system, possibly achieved through the inhibition of central pain receptors. nih.govresearchgate.net Both compounds, however, have been shown to inhibit the release of inflammatory mediators of pain. nih.govresearchgate.net
In terms of anticancer activity, both BCP and BCPO have been shown to induce apoptosis and suppress the proliferation of various cancer cells. nih.govresearchgate.net They can also enhance the effectiveness of some chemotherapeutic drugs by increasing their cellular accumulation. nih.govresearchgate.net However, the specific molecular targets and the extent of their effects can differ. For example, a study on several human cancer cell lines reported varying IC₅₀ values for BCPO, indicating cell-specific cytotoxicity. acgpubs.org
| Cell Line | IC₅₀ (µM) for β-Caryophyllene Oxide |
| HepG2 | 3.95 |
| AGS | 12.6 |
| HeLa | 13.55 |
| SNU-1 | 16.79 |
| SNU-16 | 27.39 |
Table 1: Cytotoxic activity of β-caryophyllene oxide against various human cancer cell lines. acgpubs.org
These comparative studies underscore that the epoxidation of the double bond in β-caryophyllene to form BCPO results in a derivative with altered pharmacological properties and distinct molecular targets, offering different therapeutic potentials.
Synthesis and Characterization of Novel this compound Derivatives
The synthesis and characterization of novel β-caryophyllene derivatives are active areas of research aimed at developing compounds with improved potency, selectivity, and pharmacokinetic properties. rsc.orgnih.govmdpi.com Structural modification of natural products like BCP is a crucial strategy in drug discovery to enhance druggability. nih.gov
Rational Design and Synthesis Strategies
Rational design plays a vital role in the development of functional compounds, including novel BCP derivatives, by increasing the likelihood of targeted synthesis success. mdpi.com Synthesis strategies for creating BCP derivatives often involve modifying the existing structure of β-caryophyllene or utilizing its core scaffold to build new molecular entities. nih.gov
One approach involves the functionalization of the β-caryophyllene structure, particularly targeting reactive sites like the double bonds or incorporating new functional groups. acs.org For example, the epoxidation of the double bond leads to BCPO, a key derivative with distinct activities. wikipedia.org Other modifications can include the introduction of hydroxyl groups, as seen in metabolites like 14-hydroxycaryophyllene oxide. wikipedia.org
Studies have explored the synthesis of derivatives based on the β-caryolanol scaffold, which is a natural product derived from the transannular cyclization of BCP and has shown stronger antiproliferative activity against certain cancer cells compared to BCP. nih.gov This provides a basis for designing and synthesizing a series of novel derivatives with this modified core structure. nih.gov
Synthetic procedures can involve various chemical reactions to introduce specific substituents or alter the ring system. Characterization of the synthesized derivatives is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm their chemical structures. rsc.org
The rational design process involves considering the desired biological activity and the potential interactions with target molecules. By understanding the SAR of BCP and its known derivatives, researchers can design new compounds with predicted pharmacological profiles. acs.orgrsc.org For instance, studies have shown that β-CP derivatives with amino substituents can exhibit potent anticancer activity. nih.gov This knowledge guides the synthesis of libraries of compounds with specific structural features to be evaluated for their biological effects. rsc.org
The synthesis and characterization of these novel derivatives, coupled with in vitro and in vivo biological evaluations, contribute to a deeper understanding of the SAR of the caryophyllene (B1175711) scaffold and facilitate the development of potential therapeutic agents. rsc.orgnih.gov
Computational and in Silico Studies
Molecular Docking Simulations for Receptor-Ligand Interactions
Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinities and interaction sites.
Prediction of Binding Affinities and Sites with CB2R and Other Targets
Beta-caryophyllene (B1668595) is recognized as a selective agonist for the cannabinoid receptor type 2 (CB2R). Molecular docking simulations have been instrumental in identifying the putative binding site of (E)-beta-caryophyllene within the CB2 receptor. These studies suggest that (E)-BCP binds within the hydrophobic region of the water-accessible cavity, adjacent to helices III, V, VI, and VII pnas.org. The binding mode appears to be facilitated by pi-pi stacking interactions with residues such as F117 and W258 pnas.orgnih.govresearchgate.net. Hydrophobic residues including I198, V113, and M265 are also involved in close interactions with (E)-BCP pnas.orgresearchgate.net. The (E) conformation of the double bond in BCP is considered fundamental for its binding to CB2R mdpi.comnih.gov.
Molecular docking studies have also explored the interaction of this compound with other targets beyond CB2R. For instance, in silico studies have investigated its potential binding to proteins involved in type-2 diabetes, such as IRS-1, cSrc, and Akt nih.govresearchgate.netnih.gov. These analyses aim to understand the molecular basis of BCP's potential effects on insulin (B600854) signaling pathways nih.govresearchgate.netnih.gov.
Furthermore, molecular docking has been applied to assess the interaction of this compound with targets relevant to inflammation and gouty arthritis, including NLRP3, Caspase-1, TLR4, MyD88, and NF-κB p65. These studies have indicated significant interaction energies between this compound and these proteins, suggesting potential inhibitory effects on the NLRP3 inflammasome and NF-κB signaling pathways frontiersin.org.
Recent in silico studies have also explored the binding affinity of this compound to proteins involved in neuroprotection, such as GSK-3β, NRF2, and HO-1, revealing strong binding affinities nih.gov.
Analysis of Interactions with Signaling Molecules (e.g., CDK6, P-gp, IRS-1, cSrc, Akt)
Molecular docking investigations have shown that this compound can interact with cyclin-dependent kinase CDK6, identifying multiple binding sites with favorable energy mdpi.com. The direct interaction of BCP with P-gp (P-glycoprotein), an ABC transporter, has also been examined through molecular docking and dynamic simulation, indicating interactions with active residues near the ATP binding domain mdpi.com. This suggests a potential for BCP to interfere with ABC-mediated transport and reduce chemoresistance mdpi.com.
As mentioned earlier, molecular docking analysis has provided data on the interaction of this compound with downstream insulin signaling molecules like IRS-1, cSrc, and Akt, suggesting its potential relevance in the management of type-2 diabetes nih.govresearchgate.netnih.gov. These studies aim to elucidate the mechanism by which BCP might influence these pathways nih.govresearchgate.net.
This compound has also been reported to modulate signaling pathways crucial for cell survival and growth, such as NF-κB and PI3K/AKT/mTOR, based on various studies mdpi.com. Its inhibitory effects on NF-κB and MAPK pathways have been linked to a decrease in pro-inflammatory cytokine production mdpi.com. Additionally, BCP's upstream effect on the JAK1/STAT3 signaling pathway has been reported in several cancer studies mdpi.com.
Molecular Dynamics Simulations for Complex Stability and Conformational Changes
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecular systems over time, providing insights into the stability of receptor-ligand complexes and conformational changes. MD simulations have been employed in conjunction with molecular docking to refine and validate the predicted binding modes of this compound with its targets, such as the CB2 receptor pnas.orgresearchgate.net. These simulations can help to assess the stability of the ligand-receptor complex and understand the dynamic interactions involved pnas.org.
MD simulation studies have also been utilized to investigate the interaction of this compound with lipid bilayers, providing insights into its potential as a penetration enhancer for transdermal drug delivery nih.gov. These simulations can demonstrate the effect of BCP on the stratum corneum lipids, revealing its ability to cause lipid fluidization nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that relates the biological activity of compounds to their molecular descriptors. QSAR models can be used to predict the activity of new compounds based on the properties of known active and inactive molecules.
QSAR approaches have been applied to study the properties of terpenes, including this compound. For example, QSAR models have been developed to predict the partitioning of terpenes and terpenoids into biological matrices like human milk, considering descriptors related to solubility, permeability, reactivity, and shape researchgate.net. This compound was predicted to have high partitioning into breast milk based on such a model researchgate.net.
QSAR analysis has also been used in the context of neuroprotective activity of terpenoids, with trans-caryophyllene identified as a promising neuroprotective terpene in one study that developed a QSAR model for thirteen terpenoids researchgate.net.
Cheminformatics and Virtual Screening Approaches for Derivative Discovery
Cheminformatics involves the use of computational and informational techniques to address problems in chemistry. Virtual screening, an aspect of cheminformatics, utilizes computational methods to search large databases of chemical structures to identify potential drug candidates.
Cheminformatics and virtual screening approaches are valuable tools for the discovery of novel this compound derivatives with potentially improved or altered biological activities. These methods can be used to screen libraries of compounds based on their structural similarity to this compound or their predicted binding affinity to specific targets, such as CB2R or other proteins involved in disease pathways core.ac.ukhealthbiotechpharm.org.
Virtual screening has been employed to identify potential inhibitors of SARS-CoV-2 proteins from natural compounds, including this compound epoxide, a derivative of this compound researchgate.net. Cheminformatics studies have also analyzed large sets of phytochemicals to identify potential compounds targeting COVID-19 associated immune genes, with this compound and its oxide being identified as potential agents nih.gov.
These computational approaches facilitate the identification of promising candidates for further experimental investigation, accelerating the process of drug discovery and development based on the this compound scaffold.
Future Research Directions and Unexplored Avenues
Integration of Multi-Omics Approaches (Genomics, Transcriptomics, Proteomics, Metabolomics)
Integrating multi-omics approaches is a critical future direction for comprehensively understanding the biosynthesis, regulation, and functions of Beta-Caryophyllene (B1668595) in biological systems. Studies utilizing metabolomics, genomics, and transcriptomics have already begun to shed light on the complex pathways involved in terpene and cannabinoid production in plants like Cannabis sativa. mdpi.combiorxiv.org For instance, multi-omic studies have characterized terpene profiles and analyzed the transcriptome of trichomes, identifying numerous terpene synthase genes and variations in gene expression related to terpenoid and cannabinoid pathways across different cultivars. mdpi.com Further multi-omics research can help elucidate the intricate interplay between genes, transcripts, proteins, and metabolites that govern BCP synthesis in various plant species and engineered microorganisms. This can involve analyzing the chemical profile of specific cell types, such as glandular trichomes, and correlating it with gene expression levels of biosynthetic genes to gain new insights. mdpi.com Such integrated approaches can reveal novel enzymes, regulatory elements, and metabolic bottlenecks, paving the way for rational metabolic engineering strategies to enhance BCP production and tailor its properties for specific applications.
Development of Advanced Biotechnological Strategies for Enhanced and Sustainable Production
Developing advanced biotechnological strategies is essential to overcome the limitations of traditional extraction methods and meet the growing demand for this compound in a sustainable manner. Current challenges in obtaining BCP from natural sources include dependence on plant genetic diversity, phenotypic variability, and limited supply of plant material. mdpi.com Chemical synthesis, while capable of high-quantity production, is often expensive, time-consuming, and not environmentally friendly. mdpi.com
Significant progress has been made in the heterologous production of BCP using engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae. researchgate.netdntb.gov.uaosti.gov Researchers have successfully assembled biosynthetic pathways in engineered E. coli strains, achieving notable titers in fed-batch fermentation. researchgate.net For example, one engineered E. coli strain produced 1520 mg/L of BCP in fed-batch culture, with a conversion efficiency of glucose to BCP of 1.69%. researchgate.net Another study achieved a maximum production of 5142 mg/L from glucose with a productivity of 80.3 mg/L/h in E. coli by integrating downstream genes of the MVA pathway into the chromosome and employing in situ extraction fermentation. mdpi.comresearchgate.net Saccharomyces cerevisiae has also been engineered for BCP production, with adaptive laboratory evolution strategies showing promise in increasing titers. nih.gov
Future research should focus on optimizing these microbial cell factories through advanced metabolic engineering, synthetic biology, and adaptive laboratory evolution techniques. This includes fine-tuning gene expression, balancing metabolic fluxes, and exploring novel chassis organisms like microalgae, which offer the advantage of photoautotrophic growth. researchgate.net Furthermore, developing efficient downstream processing methods for extraction and purification of BCP from fermentation broths at an industrial scale is crucial. Research into in situ extraction techniques, such as the use of organic solvents during fermentation, has shown potential in increasing production and limiting product loss due to volatilization. mdpi.comresearchgate.net
Here is a table summarizing some reported this compound production titers in engineered microorganisms:
| Organism | Pathway Engineered | Production Titer (mg/L) | Conditions | Reference |
| Escherichia coli | DXP or MVA pathways with enzyme overexpression | 220 ± 6 | Flask culture | researchgate.net |
| Escherichia coli | DXP or MVA pathways with enzyme overexpression | 1520 | Aerobic fed-batch | researchgate.net |
| Escherichia coli | MVA pathway integration, in situ extraction | 5142 | Fed-batch fermentation | mdpi.comresearchgate.net |
| Escherichia coli | Acetic acid as carbon source, optimized MVA pathway | 1050 | Fed-batch fermentation | mdpi.com |
| Saccharomyces cerevisiae | Engineered pathway, adaptive laboratory evolution | 104.7 ± 6.2 | Not specified | nih.gov |
| Rhodobacter capsulatus | QHS1 gene expression | 139 ± 31 | Culture | nih.gov |
Elucidation of Novel Molecular Targets and Undiscovered Signaling Pathways
While this compound is known to selectively interact with the cannabinoid type 2 receptor (CB2R), its full spectrum of molecular targets and the intricate signaling pathways it modulates are not yet completely understood. dntb.gov.uamdpi.compnas.orgnih.gov Future research should aim to identify novel molecular targets beyond CB2R that mediate BCP's diverse biological activities. This could involve using advanced proteomic techniques, chemical probes, and in silico docking studies to identify proteins and receptors that bind to BCP or its metabolites.
Further investigation into the downstream signaling pathways activated or inhibited by BCP is also essential. Studies have shown that BCP can modulate pathways such as NF-κB, PI3K/AKT/mTOR, MAPK, and JAK1/STAT3, influencing processes like inflammation, oxidative stress, apoptosis, and cell proliferation. mdpi.comnih.govresearchgate.netbanglajol.infofrontiersin.orgmdpi.com A deeper understanding of how BCP interacts with these complex networks, potentially through multi-target effects, will provide valuable insights into its therapeutic potential for various conditions, including inflammatory diseases, cancer, and neurological disorders. dntb.gov.uamdpi.comnih.govnih.govresearchgate.netresearchgate.net Research into the potential of BCP as a chemosensitizer in cancer therapy by modulating signaling pathways is a logical direction. nih.govfrontiersin.orgmdpi.com
Deeper Understanding of Ecological Roles and Complex Plant-Environment Interactions
This compound plays significant roles in the ecological interactions between plants and their environment, acting as a volatile cue both above and below ground. pnas.orgnih.govfrontiersin.orgresearchgate.net Future research should focus on gaining a deeper understanding of these complex interactions and the precise mechanisms by which BCP mediates them.
BCP has been implicated in attracting natural enemies of herbivores, helping root feeders locate host plants, and acting as a defense against pathogens. nih.govnih.govfrontiersin.orgresearchgate.net It can also influence plant-plant interactions, with neighboring plants potentially detecting BCP and enhancing their defenses. eurekalert.org Research is needed to fully elucidate how abiotic factors like light, temperature, and water availability modulate BCP biosynthesis and emission, and how these changes influence interactions with herbivores and microbes. nih.gov Understanding the interplay between elicitors and effectors from herbivores and pathogens in regulating BCP release is another important frontier. nih.gov
Investigating the mechanisms of uptake and perception of BCP by plants and other organisms, including how it might regulate gene expression by interacting with chromatin, will provide crucial insights into its ecological functions. nih.goveurekalert.org Such knowledge can be leveraged to develop sustainable agricultural strategies, such as using plant volatiles for pest management. researchgate.neteurekalert.org
Emerging Applications in Industrial and Biofuel Sectors
This compound holds significant promise for emerging applications in industrial and biofuel sectors. Its potential as a precursor for high-density fuels has attracted considerable attention, offering a renewable alternative to petroleum-derived fuels. researchgate.netdntb.gov.uaosti.gov Research into the efficient conversion of biosynthesized BCP into biofuels and evaluating its performance characteristics is a key area for future development.
Beyond biofuels, BCP's properties make it valuable for various industrial applications. It is already used as a fragrance and flavoring agent. mdpi.comdntb.gov.uapnas.org Future research could explore its potential as a sustainable and environmentally friendly ingredient in a wider range of products, including biopesticides and antimicrobial agents, given its reported activities against plant pathogenic fungi and bacteria. dntb.gov.uanih.gov Investigating novel chemical modifications of BCP to enhance its properties for specific industrial uses is also a promising avenue.
Addressing Challenges in Heterologous Expression Systems and Production Scale-Up
Despite the progress in heterologous expression of this compound in microbial and plant systems, several challenges remain in achieving efficient and cost-effective large-scale production. While microorganisms like E. coli and S. cerevisiae offer advantages in terms of growth rate and genetic tractability, challenges include optimizing metabolic pathways for high yields, minimizing product toxicity to the host organism, and developing efficient fermentation and recovery processes. mdpi.comresearchgate.netfrontiersin.org For example, intracellular accumulation of high amounts of BCP can impair cell growth in engineered strains. mdpi.com
Plant-based expression systems, such as Nicotiana benthamiana, are being explored for producing BCP synthase enzymes, which can then be used for in vitro BCP production. nih.govnih.gov However, challenges in plant systems include potentially more complicated metabolic networks, difficulties in stable transformation, longer growth cycles, and scale-up issues for cell cultures. frontiersin.org
Future research needs to address these challenges through continued optimization of existing heterologous expression systems and the exploration of new host organisms and strategies. This includes developing robust and scalable fermentation processes, improving product export mechanisms from host cells, and implementing cost-effective downstream processing techniques. Overcoming these hurdles is essential for the industrial production and widespread application of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
